PHSHPALTPEQK-(Lys-13C6,15N2)
Description
BenchChem offers high-quality PHSHPALTPEQK-(Lys-13C6,15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHSHPALTPEQK-(Lys-13C6,15N2) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H92N18O18 |
|---|---|
Molecular Weight |
1349.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C59H92N18O18/c1-30(2)22-39(53(88)75-47(32(4)79)58(93)77-21-9-13-44(77)56(91)69-37(15-17-46(81)82)50(85)68-36(14-16-45(61)80)51(86)70-38(59(94)95)10-5-6-18-60)71-48(83)31(3)67-55(90)43-12-8-20-76(43)57(92)41(24-34-26-63-29-66-34)73-54(89)42(27-78)74-52(87)40(23-33-25-62-28-65-33)72-49(84)35-11-7-19-64-35/h25-26,28-32,35-44,47,64,78-79H,5-24,27,60H2,1-4H3,(H2,61,80)(H,62,65)(H,63,66)(H,67,90)(H,68,85)(H,69,91)(H,70,86)(H,71,83)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,81,82)(H,94,95)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1/i5+1,6+1,10+1,18+1,38+1,59+1,60+1,70+1 |
InChI Key |
VVVLENVWNAABPY-LDSCYASTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Stable Isotope-Labeled Peptides in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Core Concept: What is a Stable Isotope-Labeled Peptide?
A stable isotope-labeled (SIL) peptide is a synthetic peptide that is chemically identical to its naturally occurring counterpart, with the exception that one or more of its atoms have been replaced by a heavy stable isotope.[1][2][3][4] Common isotopes used for this purpose include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[1][2][3][4][5] This subtle change in mass does not alter the peptide's chemical properties, such as reactivity or solubility, but allows it to be distinguished from its native form by mass spectrometry (MS).[1][2][4] This key characteristic makes SIL peptides invaluable as internal standards for the precise and accurate quantification of proteins in complex biological samples.[1][2][4]
The primary application of SIL peptides is in quantitative proteomics, where they serve as internal standards to accurately measure protein abundance.[1] This is crucial for identifying disease biomarkers and understanding cellular signaling pathways.[1] SIL peptides are also utilized in metabolic labeling experiments to track the synthesis of new proteins, providing insights into cellular dynamics.[1] In targeted proteomics, they are essential for assays like selected reaction monitoring (SRM) and parallel reaction monitoring (PRM).[1] Furthermore, SIL peptides play a role in pharmacokinetic studies, helping to track the metabolism and behavior of drugs in biological systems.[6]
Synthesis of Stable Isotope-Labeled Peptides
The most common method for producing SIL peptides is Solid-Phase Peptide Synthesis (SPPS).[1][2] This technique involves the stepwise addition of amino acids, including the desired isotopically labeled ones, to a growing peptide chain that is anchored to a solid resin support.[2] The use of Fmoc-based chemistry is a standard approach in this process.[2][7]
Quantitative Data
The choice of isotope and the specific amino acid to be labeled determines the mass difference between the SIL peptide and its native counterpart. This mass shift is the basis for their differentiation in mass spectrometry.
Table 1: Common Stable Isotopes and Their Properties
| Isotope | Natural Abundance (%) | Use in Labeling |
| Carbon-13 (¹³C) | 1.10 | Replaces ¹²C, providing a distinct mass shift.[8] |
| Nitrogen-15 (¹⁵N) | 0.366 | Replaces ¹⁴N, useful for labeling nitrogen-rich amino acids.[8] |
| Deuterium (²H) | 0.015 | Replaces ¹H, offers a smaller mass shift.[8] |
| Oxygen-18 (¹⁸O) | 0.200 | Replaces ¹⁶O, can be incorporated enzymatically.[8] |
Table 2: Mass Differences for Common Stable Isotope-Labeled Amino Acids
| Amino Acid | Isotope(s) | Mass Difference (Da) | Typical Isotopic Enrichment (%) |
| Alanine | ¹³C₃, ¹⁵N | +4 | >99[9] |
| Arginine | ¹³C₆, ¹⁵N₄ | +10 | >99[9] |
| Isoleucine | ¹³C₆, ¹⁵N | +7 | >99[9] |
| Leucine | ¹³C₆, ¹⁵N | +7 | >99[9] |
| Lysine (B10760008) | ¹³C₆, ¹⁵N₂ | +8 | >99[9] |
| Proline | ¹³C₅, ¹⁵N | +6 | >99 |
| Valine | ¹³C₅, ¹⁵N | +6 | >99 |
Note: Isotopic enrichment of over 99% is commonly achieved in the synthesis of SIL peptides, ensuring high accuracy in quantitative experiments.[5][7][10]
Experimental Protocols and Workflows
Several quantitative proteomics techniques rely on stable isotope labeling. Below are detailed protocols for three common methods: SILAC, iTRAQ, and TMT.
Logical Workflow for Quantitative Proteomics using SIL Peptides
The fundamental principle behind using SIL peptides for quantification is the comparison of signal intensities between the known amount of the "heavy" SIL peptide and the unknown amount of the "light" native peptide.
Caption: General workflow for absolute protein quantification using a stable isotope-labeled peptide internal standard.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are grown in media containing "heavy" or "light" amino acids.[3][6] This allows for the in-vivo incorporation of the labeled amino acids into all newly synthesized proteins.[3][6]
Caption: The two-phase experimental workflow for SILAC-based quantitative proteomics.
-
Adaptation Phase:
-
Culture two separate populations of cells.
-
For the "light" population, use standard cell culture medium.
-
For the "heavy" population, use a medium where the natural arginine and lysine have been replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Allow the cells to divide for at least five generations to ensure complete incorporation of the heavy amino acids.[6]
-
-
Experimental Phase:
-
Apply the experimental treatment to one cell population and a control treatment to the other.
-
After treatment, harvest the cells and combine equal amounts of protein from both the "heavy" and "light" populations.[11]
-
-
Sample Preparation and Analysis:
-
Lyse the combined cell mixture and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
-
Data Analysis:
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.[12] This allows for the simultaneous quantification of proteins from multiple samples.[12][13]
Caption: Workflow for multiplexed protein quantification using iTRAQ reagents.
-
Sample Preparation:
-
Extract proteins from up to eight different samples.
-
Reduce, cysteine-block, and digest the proteins with trypsin.[12]
-
-
iTRAQ Labeling:
-
Label the resulting peptides from each sample with a different iTRAQ reagent. Each reagent has a unique reporter group.[12]
-
-
Sample Combination and Analysis:
-
Data Analysis:
-
In the first MS scan, the differently labeled identical peptides appear as a single peak because the tags are isobaric.[12]
-
During the second MS (MS/MS) scan, the tags fragment, releasing reporter ions of different masses.[12]
-
The relative intensities of these reporter ions are used to quantify the relative abundance of the peptide, and thus the protein, across the different samples.[13]
-
Tandem Mass Tags (TMT)
TMT is another isobaric chemical labeling technique similar to iTRAQ, allowing for the multiplexed analysis of protein abundance.[14][15]
Caption: Experimental workflow for TMT-based quantitative proteomics.
-
Reagent Preparation:
-
Equilibrate the TMT label reagents to room temperature.
-
Dissolve each 0.8 mg TMT tag in 41 µL of anhydrous acetonitrile (B52724) and incubate for 5 minutes at room temperature with occasional vortexing.[14][15]
-
-
Peptide Labeling:
-
Add 41 µL of the TMT label reagent to each 100 µL peptide sample.
-
Incubate the reaction for 1 hour at room temperature.[14][15]
-
Quench the reaction by adding 8 µL of 5% hydroxylamine (B1172632) and incubating for 15 minutes.[14][15]
-
-
Sample Submission and Analysis:
Application in Signaling Pathway Analysis
SILAC and other stable isotope labeling techniques are powerful tools for dissecting cellular signaling pathways. By comparing the proteomes of cells in different states (e.g., stimulated vs. unstimulated), researchers can identify changes in protein expression and post-translational modifications that are indicative of pathway activation or inhibition.
Example: p53 Signaling Pathway
The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis.[17] SILAC-based proteomics has been used to identify proteins whose synthesis is regulated by p53 activation.[1]
Caption: A simplified representation of the p53 signaling pathway leading to cell cycle arrest and apoptosis.
By using SILAC, researchers can quantify the changes in the expression of proteins like p21 and other apoptosis-related proteins following p53 activation, providing a dynamic view of the cellular response to stress.
Conclusion
Stable isotope-labeled peptides are indispensable tools in modern proteomics and drug development. Their ability to serve as high-precision internal standards enables the accurate and reproducible quantification of proteins and their post-translational modifications in complex biological systems.[2] The methodologies described in this guide—SILAC, iTRAQ, and TMT—provide robust frameworks for researchers to investigate the intricacies of the proteome, from global expression changes to the subtle dynamics of signaling pathways. Adherence to detailed and optimized protocols is crucial for generating high-quality, reliable data in these advanced applications.
References
- 1. p53-Regulated Networks of Protein, mRNA, miRNA, and lncRNA Expression Revealed by Integrated Pulsed Stable Isotope Labeling With Amino Acids in Cell Culture (pSILAC) and Next Generation Sequencing (NGS) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 5. STABLE ISOTOPE LABELED (SIL) PEPTIDES | Buchem BV [buchem.com]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. cpcscientific.com [cpcscientific.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. qyaobio.com [qyaobio.com]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 12. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
- 14. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 15. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cores.imp.ac.at [cores.imp.ac.at]
- 17. cusabio.com [cusabio.com]
A Technical Guide to SILAC Peptides for Protein Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC Technology
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique enables the accurate and reproducible quantification of relative changes in protein abundance between different cell populations.[1][3] The core principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells.[1][4]
Typically, two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, usually lysine (B10760008) (K) and arginine (R).[3] One population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C₆-lysine and ¹²C₆-arginine). The other population is cultured in "heavy" medium, where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-lysine and ¹³C₆-arginine).[1][4]
After a sufficient number of cell divisions, typically at least five, the amino acids in the "heavy" cell population are almost entirely replaced with the stable isotope-labeled versions.[2] This results in a specific mass shift for every peptide containing these amino acids, which can be readily detected and quantified by mass spectrometry (MS).[1] Since the "light" and "heavy" proteins are chemically identical, they behave the same way during chromatographic separation and ionization.[5] By comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrometer, a precise relative quantification of protein abundance between the two cell populations can be achieved.[1] A key advantage of SILAC is that the cell populations can be combined at an early stage of the experimental workflow, minimizing experimental variability and increasing quantitative accuracy.[1]
The SILAC Experimental Workflow
The SILAC methodology can be broadly divided into two main phases: the adaptation phase and the experimental phase.[1][6] This is followed by sample preparation, mass spectrometry analysis, and data processing.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. ckisotopes.com [ckisotopes.com]
Unlocking Precision in Proteomics: A Technical Guide to Targeted Quantification with PHSHPALTPEQK-(Lys-13C6,15N2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the stable isotope-labeled peptide PHSHPALTPEQK-(Lys-13C6,15N2) for targeted proteomics. While the specific protein of origin and the precise biological function of the peptide sequence PHSHPALTPEQK could not be definitively determined from publicly available resources, this document outlines the principles and methodologies for using such a synthetic peptide as an internal standard for highly accurate and reproducible protein quantification.
Introduction to Targeted Proteomics and Stable Isotope Labeling
Targeted proteomics has emerged as a powerful analytical approach for the precise measurement of specific proteins in complex biological samples. Unlike discovery proteomics, which aims to identify as many proteins as possible, targeted proteomics focuses on the accurate quantification of a predetermined set of proteins. This is often achieved through the use of stable isotope-labeled (SIL) internal standards, which are synthetic peptides that are chemically identical to their endogenous counterparts but have a known mass difference due to the incorporation of heavy isotopes.
The peptide PHSHPALTPEQK-(Lys-13C6,15N2) is a prime example of such an internal standard. The terminal lysine (B10760008) (Lys) residue has been synthesized to contain six carbon-13 (¹³C) and two nitrogen-15 (B135050) (¹⁵N) isotopes. This results in a precise mass shift without altering the peptide's chemical properties, such as its chromatographic retention time and ionization efficiency. By spiking a known concentration of this "heavy" peptide into a biological sample, the absolute quantity of the corresponding "light" (endogenous) peptide can be determined by comparing their respective signal intensities in a mass spectrometer. This technique, often referred to as Absolute QUantification (AQUA), provides a robust method for biomarker validation, drug mechanism of action studies, and clinical diagnostics.
Core Principles of Targeted Proteomics with SIL Peptides
The fundamental principle behind using SIL peptides for absolute quantification is isotope dilution mass spectrometry. The SIL peptide serves as an ideal internal standard because it behaves nearly identically to the endogenous peptide throughout the entire analytical workflow, from sample preparation to mass spectrometric analysis. This co-analysis corrects for variability in sample processing, digestion efficiency, and instrument response, leading to highly accurate and precise quantification.
Experimental Workflow for Absolute Quantification
A typical targeted proteomics experiment using a SIL peptide like PHSHPALTPEQK-(Lys-13C6,15N2) involves a multi-step workflow. The following diagram illustrates the key stages of this process.
Detailed Experimental Protocols
The following sections provide a generalized protocol for a targeted proteomics experiment. The specific parameters would need to be optimized for the particular protein of interest and the sample matrix.
Sample Preparation and Protein Digestion
-
Protein Extraction: Lyse cells or homogenize tissue in a suitable buffer containing protease inhibitors to extract the total protein content.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Internal Standard Spiking: Add a precise and known amount of PHSHPALTPEQK-(Lys-13C6,15N2) to a defined amount of total protein from the biological sample.
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins by heating or using chemical denaturants (e.g., urea, SDS).
-
Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).
-
Alkylate the resulting free thiols to prevent re-formation of disulfide bonds (e.g., iodoacetamide, IAA).
-
-
Proteolytic Digestion: Digest the proteins into peptides using a protease, typically sequencing-grade trypsin, overnight at 37°C.
-
Peptide Cleanup: Acidify the digest and desalt the peptides using solid-phase extraction (SPE) with C18 cartridges to remove salts and other contaminants that could interfere with mass spectrometry analysis.
-
Sample Reconstitution: Dry the purified peptides and reconstitute them in a solvent compatible with liquid chromatography (e.g., 0.1% formic acid in water).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation: Inject the peptide mixture onto a reverse-phase liquid chromatography column (e.g., C18) and separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Mass Spectrometry Analysis: Analyze the eluting peptides using a tandem mass spectrometer operating in a targeted acquisition mode, such as Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), or Parallel Reaction Monitoring (PRM).
-
SRM/MRM: A specific precursor ion (the peptide of interest) is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are selected in the third quadrupole for detection.
-
PRM: A specific precursor ion is selected and fragmented, and a full scan of the fragment ions is acquired in a high-resolution mass analyzer.
-
Table 1: Hypothetical MS/MS Parameters for PHSHPALTPEQK and its Labeled Analog
| Parameter | Endogenous Peptide (Light) | Labeled Peptide (Heavy) |
| Peptide Sequence | PHSHPALTPEQK | PHSHPALTPEQK-(Lys-13C6,15N2) |
| Precursor m/z (z=2) | Calculated m/z | Calculated m/z + 4 |
| Fragment Ion 1 (y-ion) | Calculated m/z | Calculated m/z |
| Fragment Ion 2 (y-ion) | Calculated m/z | Calculated m/z |
| Fragment Ion 3 (b-ion) | Calculated m/z | Calculated m/z |
| Collision Energy | Optimized Value | Optimized Value |
Note: The exact m/z values would need to be calculated based on the peptide's amino acid composition and charge state. The collision energy would be empirically optimized for maximum signal intensity.
Data Analysis
-
Chromatogram Extraction: Extract the ion chromatograms for the precursor-to-fragment ion transitions of both the light (endogenous) and heavy (labeled) peptides.
-
Peak Integration: Integrate the area under the curve for the chromatographic peaks of both the light and heavy peptides.
-
Ratio Calculation: Calculate the ratio of the peak area of the light peptide to the peak area of the heavy peptide.
-
Absolute Quantification: Determine the absolute concentration of the endogenous peptide in the original sample by multiplying the calculated ratio by the known concentration of the spiked-in heavy peptide.
Signaling Pathway and Logical Relationships
As the protein of origin for PHSHPALTPEQK is unknown, a specific signaling pathway cannot be depicted. However, the following diagram illustrates the logical relationship in the quantification process.
Understanding Mass Shift in Heavy-Labeled Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of mass shift in heavy-labeled peptides for quantitative proteomics. It is designed to serve as a technical resource for researchers and professionals in drug development and life sciences who utilize mass spectrometry-based techniques to study protein expression, signaling pathways, and post-translational modifications.
Core Principles of Mass Shift in Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. One of the most accurate and robust methods for this is stable isotope labeling, where proteins or peptides are "tagged" with heavier, non-radioactive isotopes. This labeling introduces a predictable mass difference, or "mass shift," between the labeled (heavy) and unlabeled (light) peptides.[1][2] When analyzed by a mass spectrometer, chemically identical peptides with different isotopic labels will appear as distinct peaks separated by this mass shift, allowing for precise quantification of their relative abundance.[3][4]
The key principle is that isotopically labeled peptides are chemically identical to their natural counterparts and thus exhibit the same behavior during chromatographic separation and ionization in the mass spectrometer.[] This co-elution and co-ionization minimizes experimental variability and allows for accurate quantification by comparing the signal intensities of the heavy and light peptide pairs.[6]
Commonly used stable isotopes in proteomics include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).[] These isotopes are incorporated into amino acids or chemical tags to generate the desired mass shift.
Data Presentation: Isotopic Mass Shifts and Amino Acid Properties
For accurate experimental design and data analysis, a thorough understanding of the mass shifts introduced by isotopic labeling and the chemical properties of amino acids is crucial.
Table 1: Mass Shift of Common Stable Isotope-Labeled Amino Acids in SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling approach where cells incorporate heavy amino acids into their proteins during translation.[3][7] Arginine and Lysine are commonly used because trypsin, a widely used protease in proteomics, cleaves specifically at the C-terminus of these residues, ensuring that most tryptic peptides will be labeled.[8][9]
| Amino Acid | Isotopic Label | Mass Shift (Da) |
| Arginine | ¹³C₆ | +6 |
| Arginine | ¹³C₆, ¹⁵N₄ | +10 |
| Lysine | ⁴,⁴,⁵,⁵-D₄ | +4 |
| Lysine | ¹³C₆ | +6 |
| Lysine | ¹³C₆, ¹⁵N₂ | +8 |
This table presents the mass difference between the heavy-labeled amino acid and its naturally occurring counterpart.[10][11]
Table 2: Chemical Properties of Standard Amino Acids Relevant to Mass Spectrometry
The physicochemical properties of amino acids influence their behavior in the mass spectrometer and their suitability for different labeling strategies.[12][13] For chemical labeling methods like Tandem Mass Tag (TMT), the presence of reactive groups on amino acid side chains is critical.[14]
| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Mass (Da) | Side Chain Property | Relevant Reactive Group for Labeling |
| Alanine | Ala | A | 71.03711 | Nonpolar, aliphatic | - |
| Arginine | Arg | R | 156.10111 | Basic | Guanidinium group |
| Asparagine | Asn | N | 114.04293 | Polar, uncharged | Amide group |
| Aspartic Acid | Asp | D | 115.02694 | Acidic | Carboxyl group |
| Cysteine | Cys | C | 103.00919 | Polar, uncharged | Thiol group |
| Glutamic Acid | Glu | E | 129.04259 | Acidic | Carboxyl group |
| Glutamine | Gln | Q | 128.05858 | Polar, uncharged | Amide group |
| Glycine | Gly | G | 57.02146 | Nonpolar, aliphatic | - |
| Histidine | His | H | 137.05891 | Basic | Imidazole group |
| Isoleucine | Ile | I | 113.08406 | Nonpolar, aliphatic | - |
| Leucine | Leu | L | 113.08406 | Nonpolar, aliphatic | - |
| Lysine | Lys | K | 128.09496 | Basic | Primary amine |
| Methionine | Met | M | 131.04049 | Nonpolar | Thioether group |
| Phenylalanine | Phe | F | 147.06841 | Nonpolar, aromatic | - |
| Proline | Pro | P | 97.05276 | Nonpolar | Secondary amine |
| Serine | Ser | S | 87.03203 | Polar, uncharged | Hydroxyl group |
| Threonine | Thr | T | 101.04768 | Polar, uncharged | Hydroxyl group |
| Tryptophan | Trp | W | 186.07931 | Nonpolar, aromatic | Indole group |
| Tyrosine | Tyr | Y | 163.06333 | Polar, aromatic | Hydroxyl group |
| Valine | Val | V | 99.06841 | Nonpolar, aliphatic | - |
Monoisotopic masses are for the amino acid residues within a peptide chain.[15]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible quantitative proteomics experiments. Below are methodologies for two widely used heavy-labeling techniques.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids.[16]
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells. One population is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with a stable isotope-labeled amino acid (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[3]
-
Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.[16][17]
-
-
Experimental Treatment:
-
Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
-
Sample Pooling and Lysis:
-
After treatment, the light and heavy cell populations are harvested and mixed in a 1:1 ratio.
-
The combined cell pellet is then lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
The protein lysate is subjected to reduction and alkylation of cysteine residues.
-
Proteins are then digested into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
The resulting peptide mixture is desalted and purified using C18 solid-phase extraction.
-
The cleaned peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
-
Data Analysis:
-
The relative abundance of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectra.
-
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.[18][19] This allows for the multiplexing of multiple samples in a single mass spectrometry run.
Methodology:
-
Protein Extraction and Digestion:
-
Extract proteins from each sample and quantify the protein concentration.
-
Reduce and alkylate the proteins, followed by enzymatic digestion with trypsin to generate peptides.[14]
-
-
TMT Labeling:
-
Resuspend the dried peptide samples in a labeling buffer (e.g., TEAB or HEPES).
-
Add the appropriate TMT reagent to each sample and incubate to allow the labeling reaction to proceed. Each sample is labeled with a unique TMT tag.[20]
-
-
Quenching and Sample Pooling:
-
Peptide Cleanup and Fractionation:
-
Desalt the pooled peptide mixture using a C18 cartridge.
-
For complex samples, fractionation of the peptides (e.g., by high-pH reversed-phase chromatography) is recommended to increase proteome coverage.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
The relative abundance of a peptide across the different samples is determined by the relative intensities of the corresponding reporter ions in the MS/MS spectrum.
-
Mandatory Visualizations
Experimental Workflow for Quantitative Proteomics
Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.
EGFR Signaling Pathway
Caption: Key components of the EGFR signaling pathway often studied by quantitative proteomics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Amino acid - Wikipedia [en.wikipedia.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. aragen.com [aragen.com]
- 15. UWPR [proteomicsresource.washington.edu]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Tandem mass tag - Wikipedia [en.wikipedia.org]
- 19. longdom.org [longdom.org]
- 20. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 23. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
The Gold Standard of Quantification: An In-depth Technical Guide to the Applications of Isotopically Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precise and accurate quantification of molecules in complex biological matrices is paramount. Stable Isotope Dilution (SID) analysis, coupled with mass spectrometry, has emerged as the definitive method for achieving the highest levels of accuracy and precision. This technical guide provides a comprehensive overview of the principles, methodologies, and diverse applications of isotopically labeled internal standards, serving as an essential resource for professionals in the field.
Core Principles of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[1] The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte, known as an internal standard or "spike," to the sample.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]
Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation.[2] The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratio.[1] By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.[1] A key advantage of this method is that the accuracy of the measurement relies on the ratio of the two species, effectively compensating for sample loss during preparation and variations in instrument response.[2]
Key Applications of Isotopically Labeled Internal Standards
The unparalleled accuracy and precision of isotopically labeled internal standards have led to their widespread adoption across various scientific disciplines.
Drug Discovery and Development
In drug development, these standards are indispensable for pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[3] By using a stable isotope-labeled version of the drug as an internal standard, researchers can accurately quantify the drug and its metabolites in biological fluids like plasma and urine, providing critical data for determining dosing regimens and assessing drug safety and efficacy.[3][4]
Proteomics
Quantitative proteomics heavily relies on stable isotope labeling to determine the relative or absolute abundance of proteins in complex samples.[5] Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involve metabolic incorporation of "heavy" amino acids into proteins.[6] This allows for the direct comparison of protein expression levels between different cell populations, providing insights into cellular signaling pathways, disease mechanisms, and drug targets.[5]
Metabolomics
Metabolomics, the large-scale study of small molecules, utilizes isotopically labeled standards to achieve accurate quantification of metabolites in biological systems.[7] These standards help to correct for matrix effects and variations in extraction efficiency, which are common challenges in metabolomics studies.[7] The use of ¹³C-labeled compounds, in particular, allows for metabolic flux analysis, tracing the fate of specific metabolites through biochemical pathways.
Environmental Analysis
Isotopically labeled standards are crucial for the accurate monitoring of environmental pollutants such as pesticides, persistent organic pollutants (POPs), and pharmaceutical residues in various environmental matrices like water, soil, and air.[8][9] Isotope dilution methods enable precise quantification of these contaminants at very low concentrations, which is essential for assessing environmental impact and ensuring regulatory compliance.[8][9]
Data Presentation: Performance of Isotopically Labeled Internal Standards
The choice of isotope for labeling the internal standard can significantly impact the performance of a quantitative assay. The following tables summarize key performance characteristics and validation data for different types of isotopically labeled internal standards.
Table 1: Comparison of Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (isotope effect), eluting earlier than the unlabeled analyte.[10][11] | Typically co-elutes perfectly with the unlabeled analyte.[10] | Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[10] |
| Isotopic Stability | Can be prone to back-exchange with protons from the sample matrix or solvent, especially if the label is on an exchangeable site.[12] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[12] | ¹³C-labeling offers greater assurance of isotopic stability throughout the analytical process.[12] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error in one example. | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[10] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[10] |
| Matrix Effect Correction | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification. | Superior co-elution ensures that both the analyte and the IS experience the same matrix effects, leading to more effective correction.[10] | ¹³C-IS is more effective at mitigating the impact of matrix effects on quantitative accuracy.[10] |
Table 2: Bioanalytical Method Validation Data using a Stable Isotope Labeled Internal Standard for an Analyte in Human Plasma
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Typical Performance Data |
| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ)[2] | 2.1 - 6.5% |
| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ)[2] | 3.4 - 7.8% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[2] | -5.2% to 4.5% |
| Recovery (%) | Consistent, precise, and reproducible | 85.2 - 92.1% |
| Matrix Factor (IS-Normalized) | CV ≤15%[7] | 4.7% |
LLOQ: Lower Limit of Quantification. Data is representative and compiled from typical validation reports.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of techniques using isotopically labeled internal standards.
Protocol 1: Quantitative Analysis of a Pharmaceutical in Plasma by Isotope Dilution LC-MS/MS
1. Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of the certified reference standard of the analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of the isotopically labeled internal standard (e.g., ¹³C₆-analyte) in the same solvent at 1 mg/mL.
-
From the stock solutions, prepare working solutions by serial dilution to create a calibration curve ranging from the lower to the upper limit of quantification.
-
Prepare a working internal standard solution at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the working internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Inject a small volume of the prepared sample (e.g., 5 µL).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: SILAC-based Quantitative Proteomics
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use a SILAC-specific medium that lacks L-arginine and L-lysine, supplemented with "heavy" isotopically labeled L-arginine (e.g., ¹³C₆-¹⁵N₄) and L-lysine (e.g., ¹³C₆-¹⁵N₂).
-
For the "light" population, use the same medium supplemented with normal ("light") L-arginine and L-lysine.
-
Grow the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
2. Sample Preparation and Protein Digestion:
-
Harvest both "heavy" and "light" cell populations.
-
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysate.
-
Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
3. Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
For complex samples, fractionate the peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze the peptide fractions by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
The mass spectrometer will acquire MS1 scans to detect the "heavy" and "light" peptide pairs, followed by MS2 scans for peptide sequencing and identification.
4. Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant) to process the raw MS data.
-
The software will identify peptides and proteins and quantify the intensity ratios of the "heavy" to "light" peptide pairs.
-
The protein ratio is calculated as the median of all unique peptide ratios for that protein.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the two cell populations.
Mandatory Visualizations
Experimental Workflows
Caption: A generalized workflow for quantitative analysis using isotope dilution mass spectrometry.
Caption: Workflow of a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.
Signaling Pathway Example: mTOR Signaling
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Quantitative phosphoproteomics using SILAC can be employed to study the phosphorylation events within this pathway in response to stimuli or inhibitors.
Caption: Key components of the mTORC1 signaling pathway that can be quantified using SILAC phosphoproteomics.
Conclusion
Isotopically labeled internal standards represent the gold standard for quantitative analysis in a wide range of scientific and industrial applications. Their ability to correct for analytical variability ensures the generation of highly accurate and precise data, which is fundamental for advancing drug development, understanding complex biological systems, and monitoring environmental quality. While the initial investment in labeled standards, particularly ¹³C-labeled compounds, may be higher, the resulting data quality and reliability provide a strong justification for their use in demanding analytical applications. This guide provides a foundational understanding and practical protocols to aid researchers in the effective implementation of these powerful analytical tools.
References
- 1. Quantitative analysis of global phosphorylation changes with high-resolution tandem mass spectrometry and stable isotopic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Precision and accuracy in isotope ratio measurements by plasma source mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Isotope-labeled protein standards: toward absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purity of PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity assessment of the isotopically labeled peptide PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂). The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and analytical chemistry, providing a framework for the production of high-purity peptides for research and drug development applications.
Introduction
The peptide with the sequence Pro-His-Ser-His-Pro-Ala-Leu-Thr-Pro-Glu-Gln-Lys, where the C-terminal lysine (B10760008) is isotopically labeled with six Carbon-13 and two Nitrogen-15 atoms, is a valuable tool in various research contexts. The heavy isotope labeling allows for its use as an internal standard in quantitative mass spectrometry-based proteomics, enabling precise tracking and quantification of its unlabeled counterpart in complex biological samples.
This guide outlines the chemical synthesis of this peptide, its purification to a high degree of homogeneity, and the analytical methods used to verify its identity and purity.
Synthesis of PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂)
The synthesis of the target peptide is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA resin | Various | 100-200 mesh |
| Fmoc-L-Pro-OH | Various | Synthesis Grade |
| Fmoc-L-His(Trt)-OH | Various | Synthesis Grade |
| Fmoc-L-Ser(tBu)-OH | Various | Synthesis Grade |
| Fmoc-L-Ala-OH | Various | Synthesis Grade |
| Fmoc-L-Leu-OH | Various | Synthesis Grade |
| Fmoc-L-Thr(tBu)-OH | Various | Synthesis Grade |
| Fmoc-L-Glu(OtBu)-OH | Various | Synthesis Grade |
| Fmoc-L-Gln(Trt)-OH | Various | Synthesis Grade |
| Fmoc-L-Lys(Boc)-OH-(¹³C₆,¹⁵N₂) * | Various | >98% Isotopic Purity |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis |
| Piperidine (B6355638) | Various | ACS Grade |
| Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Peptide Synthesis |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Diethyl ether | Various | ACS Grade |
*Note: The isotopically labeled Fmoc-L-Lys(Boc)-OH-(¹³C₆,¹⁵N₂) is a critical component and should be of high isotopic and chemical purity.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
The synthesis is performed on a 0.1 mmol scale.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the first amino acid, Fmoc-L-Lys(Boc)-OH-(¹³C₆,¹⁵N₂) (4 equivalents), with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gln, Glu, Pro, Thr, Leu, Ala, Pro, His, Ser, His, Pro).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally diethyl ether, then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Lyophilization: Lyophilize the crude peptide to obtain a white powder.
The Role of Labeled Peptides in Quantitative Protein Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics, the large-scale measurement of protein abundances, is a cornerstone of modern biological research and drug development.[1] It provides a direct window into the functional state of a cell or organism, as proteins are the primary drivers of phenotype and the targets of most drugs.[1] Unlike genomics or transcriptomics, proteomics offers a more accurate representation of the dynamic cellular processes that govern health and disease.[1]
A key challenge in mass spectrometry-based proteomics is that the intensity of a signal from a peptide does not directly correlate to its abundance in a sample.[2][3] To overcome this, various quantitative strategies have been developed, broadly categorized as label-free and label-based. While label-free methods, which compare peptide peak intensities or spectral counts across separate analyses, are simple and can be applied to any sample type, they can suffer from issues with reproducibility and missing values.[4][5][6]
Isotope labeling techniques address these challenges by introducing stable, heavy isotopes into proteins or peptides.[7] This allows for the direct comparison of samples within a single mass spectrometry run, significantly improving accuracy and precision.[2][8] Labeled peptides act as internal standards, enabling researchers to distinguish between experimental variations and true biological changes. This guide provides an in-depth overview of the core principles, experimental workflows, and applications of the most prominent labeled peptide strategies in quantitative proteomics.
Core Strategies for Isotopic Labeling
Isotopic labeling strategies can be broadly divided into two categories: metabolic labeling, where isotopes are incorporated in vivo as cells grow, and chemical labeling, where isotopes are attached to proteins or peptides in vitro after extraction.[9]
Metabolic Labeling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
SILAC is a powerful and accurate method that involves metabolically incorporating amino acids containing heavy stable isotopes (e.g., ¹³C or ¹⁵N) into the entire proteome of living cells.[8][10] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic state of specific amino acids (e.g., lysine (B10760008) and arginine). One population is grown in "light" media (containing the natural isotopes), while the other is grown in "heavy" media.[2][11]
After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[10] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following the experiment, the cell populations are mixed, and the combined protein lysate is processed for mass spectrometry analysis.[2] Peptides from the "heavy" and "light" samples are chemically identical but differ in mass, allowing the mass spectrometer to distinguish them. The ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[8]
Advantages:
-
High Accuracy and Precision: Labeling occurs early in the workflow, minimizing quantification errors from sample processing.[2]
-
In Vivo Labeling: Provides a more biologically representative snapshot of the proteome.[11]
-
High Labeling Efficiency: Can achieve nearly 100% incorporation of the labeled amino acids.[11]
Limitations:
-
Primarily limited to cultured cells that can be metabolically labeled.
-
Requires complete incorporation of the heavy amino acids, which can be time-consuming.[10]
Chemical Labeling: Isobaric Tags (iTRAQ and TMT)
Isobaric labeling techniques, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), involve the chemical labeling of peptides after protein extraction and digestion.[12][13] These reagents consist of three parts: a reporter group, a balancer group, and a peptide-reactive group.
In this approach, peptides from different samples (e.g., from different disease states or treatment conditions) are labeled with distinct isobaric tags.[14] All the tags have the same total mass, meaning that the same peptide from different samples will appear as a single, combined peak in the initial mass spectrometry (MS1) scan.[15] This simplifies the spectra and allows for multiplexing—analyzing multiple samples simultaneously (up to 18 with modern TMTpro reagents).[14][16]
During the subsequent fragmentation step (MS/MS), the tags break apart, releasing unique reporter ions of different masses. The intensity of these reporter ions is then measured, and their relative abundance corresponds to the relative abundance of the peptide (and thus the protein) in each of the original samples.[15]
Advantages:
-
High Multiplexing Capability: Allows for the simultaneous analysis of many samples, increasing throughput.[16][17]
-
Universal Applicability: Can be used with virtually any sample type, including tissues and biofluids.[12][13]
-
Robust and Consistent: The chemical labeling process is generally efficient and reproducible.[15]
Limitations:
-
Ratio Distortion: Can sometimes suffer from inaccuracies in quantification, particularly for low-abundance proteins.[17]
-
Higher Cost: The labeling reagents can be expensive.[17]
-
Potential for Incomplete Labeling: The chemical reaction may not always go to completion, which can affect quantification.
Comparison of Key Labeling Strategies
| Feature | SILAC (Metabolic) | iTRAQ / TMT (Isobaric Chemical) | Label-Free |
| Principle | In vivo incorporation of heavy amino acids[2] | In vitro chemical tagging of peptides[12] | Comparison of signal intensity or spectral counts[4] |
| Quantification | MS1 level (precursor ion intensity ratio)[10] | MS/MS level (reporter ion intensity ratio)[15] | MS1 level or spectral counting[18] |
| Multiplexing | Typically 2-3 samples[10] | Up to 18 samples[16] | Theoretically unlimited[4] |
| Accuracy | Very high[2] | High, but can have ratio distortion[17] | Moderate, susceptible to run-to-run variation[19] |
| Applicability | Primarily cell culture[20] | Universal (cells, tissues, fluids)[13] | Universal[4] |
| Complexity | Requires cell adaptation phase[10] | Multi-step chemical labeling protocol[15] | Simpler sample preparation[18] |
Experimental Workflows and Protocols
The foundation of most quantitative proteomics experiments is the "bottom-up" or "shotgun" proteomics approach.[21][22] This strategy involves the enzymatic digestion of proteins into smaller, more manageable peptides prior to analysis by mass spectrometry.[23][24]
General Bottom-Up Proteomics Workflow
The workflow consists of several key stages, from sample preparation to data analysis.[23][25] Isotopic labeling is integrated at different points depending on the chosen strategy.
References
- 1. selectscience.net [selectscience.net]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Absolute vs. relative quantification [inf.fu-berlin.de]
- 4. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Advantages of label-free LC-MS for quantitative proteomics [nonlinear.com]
- 6. Mass spectrometry-based label-free quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. academic.oup.com [academic.oup.com]
- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 12. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 13. Analysis of the plasma proteome using iTRAQ and TMT-based Isobaric labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iTRAQ™ and TMT™ quantification [proteome-factory.com]
- 15. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 16. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 17. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 19. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 20. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bottom-Up Proteomics Workflow for Studying Multi-organism Systems | Springer Nature Experiments [experiments.springernature.com]
- 22. Bottom-Up Proteomics | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 24. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 25. Bottom-Up Proteomics: Advancements in Sample Preparation | MDPI [mdpi.com]
The Use of Stable Isotope-Labeled Peptides as Spike-in Standards for Absolute Protein Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise quantification of proteins is paramount in various fields of biological research and drug development. Absolute quantification provides the exact molar amount of a target protein in a sample, offering a deeper understanding of cellular processes and biomarker validation. The use of stable isotope-labeled (SIL) peptides as internal "spike-in" standards, coupled with mass spectrometry, has become a gold standard for achieving this level of precision. This technical guide provides an in-depth overview of this powerful technique, using the well-established Absolute QUAntification (AQUA)™ strategy as a representative example. While the initially requested peptide, PHSHPALTPEQK-(Lys-13C6,15N2), is not documented in publicly available literature, the principles and methodologies described herein are universally applicable to any custom-synthesized SIL peptide. This guide will detail the experimental workflow, from the selection of a representative peptide from the human separase protein to data analysis, and will include comprehensive protocols and data presentation.
Introduction to Absolute Protein Quantification with Stable Isotope-Labeled Peptides
Mass spectrometry (MS)-based proteomics has revolutionized our ability to identify and quantify thousands of proteins in complex biological samples. While relative quantification compares protein abundance between different samples, absolute quantification determines the exact amount of a protein, typically in femtomoles or nanograms per sample.[1][2] This is achieved by introducing a known quantity of a synthetic peptide that is chemically identical to a target peptide derived from the protein of interest, but with a key difference: it is labeled with heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N).[1][2]
These "heavy" peptides, often referred to as AQUA™ (Absolute QUAntification) peptides, serve as ideal internal standards.[1][3] They co-elute with their natural, "light" counterparts during liquid chromatography (LC) and exhibit the same ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the stable isotopes, they are distinguishable by the mass spectrometer. By comparing the signal intensities of the heavy and light peptides, the precise quantity of the endogenous peptide, and therefore the parent protein, can be calculated.[4][5]
Key Advantages of the AQUA™ Strategy:
-
Accuracy and Precision: Provides absolute quantification, not just relative ratios.[1][2]
-
Specificity: Targeted analysis of specific proteins and their post-translational modifications (PTMs).[6]
-
Versatility: Applicable to a wide range of sample types, including cell lysates, tissues, and biofluids.[7]
-
High Sensitivity: Enables the quantification of low-abundance proteins.[8]
Case Study: Absolute Quantification of Human Separase Phosphorylation
To illustrate the practical application of this technique, we will focus on the absolute quantification of a phosphorylation event on human separase, a key protease that regulates the separation of sister chromatids during mitosis.[9][10] The activity of separase is tightly controlled, in part by phosphorylation. One critical phosphorylation site is Serine 1126 (S1126).[3] Quantifying the extent of S1126 phosphorylation at different stages of the cell cycle provides crucial insights into the regulation of cell division.
For this case study, a synthetic AQUA™ peptide corresponding to the tryptic peptide of human separase containing the phosphorylated S1126 residue would be used. This peptide would be synthesized with a stable isotope-labeled amino acid, for example, Leucine (¹³C₆, ¹⁵N₁).
Experimental Design and Workflow
The overall workflow for an absolute quantification experiment using a spike-in standard is a multi-step process that requires careful planning and execution.
Diagram: General Workflow for Absolute Protein Quantification
Caption: A schematic overview of the key steps involved in a typical absolute protein quantification experiment using a stable isotope-labeled peptide standard.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the absolute quantification of a target protein from a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
AQUA™ peptide standard (e.g., for human separase S1126 phosphorylation)
-
Solvents for liquid chromatography (e.g., acetonitrile, formic acid)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution Orbitrap mass spectrometer)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency or treat as required for the experiment (e.g., synchronize cells at different cell cycle stages).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
Sample Preparation for Digestion:
-
Take a defined amount of total protein (e.g., 50 µg) from each sample.
-
Spike-in: Add a known amount of the AQUA™ peptide standard to each sample. The amount will depend on the expected abundance of the target protein and should be optimized.
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to total protein.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
-
Sample Desalting:
-
Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Inject the sample into an LC-MS/MS system.
-
Separate peptides using a reverse-phase HPLC column with a gradient of acetonitrile.
-
Analyze the eluting peptides using a targeted mass spectrometry method such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[11] Specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (AQUA™) peptides need to be determined and programmed into the instrument method.
-
Data Analysis and Quantification
-
Extracted Ion Chromatograms (XICs): Generate XICs for the specific transitions of the light and heavy peptides.
-
Peak Integration: Integrate the area under the curve for the chromatographic peaks of both the light and heavy peptides.
-
Calculation of Absolute Quantity: The absolute quantity of the endogenous peptide is calculated using the following formula:
Amount (endogenous) = (Peak Area (light) / Peak Area (heavy)) * Amount (AQUA™ peptide spiked-in)
Quantitative Data Presentation
The results from an absolute quantification experiment are typically presented in a tabular format, allowing for easy comparison between different conditions.
Table 1: Absolute Quantification of Phosphorylated Separase (pS1126) During the Cell Cycle
| Cell Cycle Stage | Amount of pS1126 Separase (fmol/µg total protein) | Standard Deviation |
| G1 Phase | 5.2 | ± 0.8 |
| S Phase | 15.8 | ± 2.1 |
| G2/M Phase | 45.3 | ± 5.5 |
| Anaphase | 8.7 | ± 1.2 |
This is representative data based on published findings and is for illustrative purposes.[8]
Visualization of a Relevant Signaling Pathway
Understanding the biological context of the quantified protein is crucial. For our case study on human separase, its activity is central to the metaphase-to-anaphase transition, a critical checkpoint in the cell cycle.
Diagram: Simplified Regulatory Pathway of Human Separase
Caption: A diagram illustrating the core regulatory events leading to the activation of separase and the onset of anaphase.
Conclusion
The use of stable isotope-labeled peptides as spike-in standards for absolute protein quantification is a robust and versatile methodology that provides invaluable data for both basic research and clinical applications. While the specific peptide PHSHPALTPEQK-(Lys-13C6,15N2) requested is not characterized in the literature, the principles and protocols outlined in this technical guide using the AQUA™ strategy for human separase serve as a comprehensive blueprint for researchers and drug development professionals. By following a well-designed workflow, from sample preparation to sophisticated mass spectrometry analysis and data interpretation, it is possible to obtain highly accurate and precise measurements of protein abundance, paving the way for new discoveries and advancements in medicine.
References
- 1. The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The absolute quantification strategy: application to phosphorylation profiling of human separase serine 1126 [pubmed.ncbi.nlm.nih.gov]
- 4. Protein AQUA™ Applications [sigmaaldrich.com]
- 5. AQUA Peptides | Cell Signaling Technology [cellsignal.com]
- 6. Absolute Quantification: AQUA [bpmsf.ucsd.edu]
- 7. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 8. pnas.org [pnas.org]
- 9. The molecular mechanisms of human separase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular mechanisms of human separase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
Methodological & Application
Application Notes and Protocols: Quantitative Analysis of C-Reactive Protein using PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations.[1][2] This is achieved by metabolically incorporating "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) into the entire proteome of one cell population, while a control population is cultured in "light" media with normal amino acids. When the samples are mixed and analyzed by mass spectrometry, the ratio of heavy to light peptide signals provides a precise measure of relative protein levels.
While traditional SILAC is ideal for relative quantification in cultured cells, the analysis of specific proteins from complex biological samples that cannot be metabolically labeled, such as tissue biopsies or plasma, requires a different approach. In such cases, a heavy isotope-labeled synthetic peptide, corresponding to a tryptic peptide of the target protein, can be "spiked" into the sample as an internal standard. This allows for the absolute quantification of the endogenous, "light" version of the peptide, and by extension, the parent protein.
This document provides detailed application notes and protocols for the use of the stable isotope-labeled peptide PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂) . This peptide is the heavy-labeled analogue of a tryptic peptide from Human C-reactive protein (CRP) , a well-known acute-phase inflammatory marker. Its concentration in blood is a widely used clinical biomarker for inflammation and is associated with cardiovascular disease risk. The precise quantification of CRP can be critical in research and drug development.
There are two primary applications for a heavy-labeled peptide like PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂):
-
Absolute Quantification of CRP: The most direct application is to use the heavy peptide as an internal standard to determine the absolute concentration of endogenous CRP in biological samples.
-
Standard SILAC Experiment (Contextual): While not the primary use for a single synthetic peptide, understanding the standard SILAC workflow provides context for quantitative proteomics. In a true SILAC experiment, the heavy lysine (B10760008) would be incorporated into all proteins during cell growth.
Application 1: Absolute Quantification of C-Reactive Protein (CRP)
This protocol outlines the use of PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂) as a "spike-in" standard for the absolute quantification of endogenous CRP from a biological sample (e.g., plasma, serum, or cell lysate) using targeted mass spectrometry.
Experimental Workflow for Absolute Quantification
References
Application Notes and Protocols for Incorporating Heavy-Labeled Peptides in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise quantification of proteins in complex biological systems is fundamental to understanding cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. The use of heavy-labeled peptides, either through metabolic incorporation or as synthetic standards, has become a cornerstone of quantitative proteomics. These application notes provide detailed protocols and data interpretation guidelines for two primary methodologies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for relative quantification, and the use of synthetic heavy-labeled peptides for absolute quantification (AQUA).
Application Note 1: Relative Protein Quantification using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique that allows for the accurate relative quantification of thousands of proteins between different cell populations.[1][2][3] The principle lies in growing two or more cell populations in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, such as arginine and lysine.[1][2][3] As cells proliferate, these amino acids are incorporated into newly synthesized proteins.[1] After a specific treatment or perturbation of one cell population, the samples are combined, and the relative protein abundance is determined by mass spectrometry, which distinguishes between the light and heavy peptides based on their mass difference.[1][4]
Experimental Workflow: SILAC
The general workflow for a SILAC experiment involves an adaptation phase to ensure complete labeling, followed by the experimental phase.[5][6]
Caption: A schematic of a typical two-plex SILAC experiment.
Protocol: SILAC for Relative Quantification of Cellular Proteins
This protocol outlines the key steps for performing a SILAC experiment.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in L-lysine and L-arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄)
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Media Preparation:
-
Prepare "light" medium by supplementing the lysine- and arginine-deficient medium with light L-lysine and L-arginine to their normal concentrations.
-
Prepare "heavy" medium by supplementing the deficient medium with heavy L-lysine and L-arginine.
-
Add dialyzed FBS and other necessary supplements to both media.[7]
-
-
Cell Adaptation:
-
Culture cells in both "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids.[8]
-
Monitor cell growth and morphology to ensure the heavy amino acids do not negatively impact cell health.
-
Verify labeling efficiency by analyzing a small sample of protein from the "heavy" culture by mass spectrometry.[9]
-
-
Experimental Treatment:
-
Once full incorporation is confirmed, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation).
-
Apply a control treatment (e.g., vehicle) to the "light" labeled cells.
-
-
Sample Collection and Mixing:
-
Harvest the "light" and "heavy" cell populations.
-
Count the cells from each population and mix them at a 1:1 ratio.
-
Alternatively, perform protein quantification on lysates from each population and mix equal amounts of protein.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
Quantify the total protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of heavy to light peptide pairs.[10][11]
-
The ratio of the peak intensities for each peptide pair reflects the relative abundance of the corresponding protein in the two cell populations.
-
Data Presentation: SILAC
The following table provides an example of quantitative data obtained from a SILAC experiment investigating changes in protein expression in response to a drug treatment.
| Protein Accession | Gene Name | Protein Description | Log₂ (Heavy/Light Ratio) | p-value | Regulation |
| P02768 | ALB | Serum albumin | 0.15 | 0.68 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | -0.05 | 0.89 | Unchanged |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 1.58 | 0.002 | Upregulated |
| Q06830 | ANXA1 | Annexin A1 | -1.21 | 0.015 | Downregulated |
| P08670 | VIM | Vimentin | 2.10 | 0.0005 | Upregulated |
This is a representative data table synthesized from typical SILAC experimental outcomes.
Troubleshooting Common SILAC Issues
| Issue | Possible Cause | Recommendation |
| Incomplete Labeling | Insufficient cell doublings.[9] | Ensure at least 5-6 cell doublings in SILAC medium. Verify incorporation with a small-scale pilot experiment. |
| Incorrect media formulation.[9] | Double-check that the medium is deficient in the light amino acids being labeled. | |
| Arginine-to-Proline Conversion | Metabolic conversion of heavy arginine to heavy proline in some cell lines.[12][13] | Use cell lines with low arginase activity or add an arginase inhibitor. Alternatively, use software that can account for this conversion during data analysis. |
| High Variation Between Replicates | Inconsistent sample preparation or LC-MS performance.[9] | Standardize all steps of the workflow and ensure the LC-MS system is properly calibrated and maintained. |
Application Note 2: Absolute Protein Quantification using AQUA Peptides
For absolute quantification of specific proteins, the AQUA (Absolute QUAntification) strategy is a targeted proteomics approach that utilizes synthetic, stable isotope-labeled peptides as internal standards.[12][14][15][16][17] These AQUA peptides are chemically identical to their endogenous counterparts but have a known concentration and a distinct mass due to the incorporated heavy isotopes.[12][14] By spiking a known amount of an AQUA peptide into a cell lysate or protein digest, the absolute quantity of the target protein can be determined by comparing the mass spectrometry signal intensities of the native ("light") and AQUA ("heavy") peptides.[12][14][18]
Cellular Uptake of Peptides
When introducing synthetic peptides into cell culture, understanding the mechanisms of cellular uptake is crucial. Peptides can enter cells through two primary pathways:
-
Endocytosis: This is an energy-dependent process where the cell membrane engulfs the peptide, forming a vesicle.[9][19][20][21][22] Major endocytic routes include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[9][19][21]
-
Direct Translocation: Some peptides, particularly cell-penetrating peptides (CPPs), can directly cross the cell membrane in an energy-independent manner.[20][23][24]
Caption: Overview of peptide internalization pathways.
Protocol: Absolute Quantification of a Target Protein using AQUA Peptides
This protocol describes the use of an AQUA peptide to determine the absolute amount of a target protein in a cell lysate.
Materials:
-
Cell lysate containing the protein of interest
-
Synthetic heavy-labeled AQUA peptide with a known concentration
-
Protein quantification assay (e.g., BCA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system capable of Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)[25]
Procedure:
-
AQUA Peptide Selection and Synthesis:
-
Select a proteotypic peptide unique to the target protein. This peptide should be easily detectable by mass spectrometry.
-
Synthesize the peptide with at least one stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N).
-
Accurately determine the concentration of the synthesized AQUA peptide.
-
-
Sample Preparation:
-
Harvest and lyse the cells.
-
Quantify the total protein concentration of the lysate.
-
-
Spiking and Digestion:
-
Add a known amount of the AQUA peptide to a specific amount of cell lysate.
-
Denature, reduce, and alkylate the proteins in the mixture.
-
Digest the proteins with trypsin.
-
-
LC-MS/MS Analysis (SRM/PRM):
-
Develop an SRM or PRM method to specifically detect and quantify the transition of the native peptide and the corresponding heavy-labeled AQUA peptide.[25]
-
Analyze the digested sample using the developed LC-SRM/PRM method.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the chromatographic signals for both the native and AQUA peptides.
-
Calculate the amount of the native peptide using the following formula: Amount of Native Peptide = (Peak Area of Native Peptide / Peak Area of AQUA Peptide) * Amount of Spiked AQUA Peptide
-
The absolute concentration of the target protein can then be calculated based on the initial amount of cell lysate used.
-
Data Presentation: AQUA
The following table shows example data for the absolute quantification of Protein Kinase B (AKT1) in two different cell lines.
| Cell Line | Target Protein | Amount of Lysate (µg) | Spiked AQUA Peptide (fmol) | Native Peptide (fmol) | Protein Abundance (fmol/µg lysate) |
| HEK293 | AKT1 | 50 | 100 | 250 | 5.0 |
| HeLa | AKT1 | 50 | 100 | 180 | 3.6 |
| A549 | AKT1 | 50 | 100 | 320 | 6.4 |
This is a representative data table synthesized from typical AQUA experimental outcomes.
Application in Signaling Pathway Analysis: EGFR/ERK Pathway
Heavy-labeled peptides are instrumental in elucidating the dynamics of signaling pathways. For instance, SILAC can be used to quantify changes in protein phosphorylation in response to epidermal growth factor (EGF) stimulation, providing insights into the activation of the EGFR/ERK pathway.
EGFR/ERK Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[8][20][26] One of the key pathways activated is the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[21][22][27][28][29]
Caption: Simplified diagram of the EGFR/ERK signaling cascade.
By using SILAC, researchers can compare the phosphoproteome of cells before and after EGF stimulation. This allows for the identification and quantification of phosphorylation events on key proteins in the EGFR/ERK pathway, providing a dynamic view of signal transduction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. ckisotopes.com [ckisotopes.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. research.yale.edu [research.yale.edu]
- 11. benchchem.com [benchchem.com]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absolute Quantification: AQUA [bpmsf.ucsd.edu]
- 16. jpt.com [jpt.com]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. ClinPGx [clinpgx.org]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for PHSHPALTPEQK-(Lys-13C6,15N2) in Absolute Quantification (AQUA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AQUA (Absolute Quantification) peptide PHSHPALTPEQK-(Lys-13C6,15N2) is a heavy-isotope labeled synthetic peptide designed for the precise and accurate quantification of the protein Tyrosine-protein phosphatase non-receptor type 11 (PTPN11), also known as SHP2. SHP2 is a critical signaling protein that plays a pivotal role in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in numerous diseases, most notably in various forms of cancer, making it a key target for therapeutic development.
The AQUA methodology utilizes stable isotope-labeled peptides as internal standards in mass spectrometry-based proteomics.[1][2][3] By introducing a known quantity of the heavy-labeled PHSHPALTPEQK-(Lys-13C6,15N2) peptide into a biological sample, the absolute amount of the corresponding endogenous (light) peptide, and therefore the SHP2 protein, can be determined with high precision.[1][2]
Applications
The PHSHPALTPEQK-(Lys-13C6,15N2) AQUA peptide is a valuable tool for a range of applications in basic research and drug development, including:
-
Absolute Quantification of SHP2 Protein Expression: Determine the precise amount of SHP2 protein in various biological samples, such as cell lysates and tissue homogenates. This is crucial for understanding the baseline expression levels of SHP2 in different physiological and pathological contexts.
-
Cancer Research: Investigate the role of SHP2 in oncogenesis and tumor progression. Quantitative analysis of SHP2 can help in correlating its expression levels with disease state, prognosis, and response to therapy.
-
Drug Development and Pharmacodynamics: Assess the efficacy of SHP2 inhibitors by measuring the changes in SHP2 protein levels in response to drug treatment. This provides a direct measure of target engagement and downstream effects.
-
Signaling Pathway Analysis: Elucidate the dynamics of signaling pathways involving SHP2, such as the RAS-MAPK, PI3K/Akt, and JAK/STAT pathways, by accurately quantifying the central SHP2 node.
-
Biomarker Discovery and Validation: Evaluate the potential of SHP2 as a biomarker for various diseases by quantifying its expression across large patient cohorts.
Signaling Pathways Involving SHP2
SHP2 is a key signaling hub that integrates and transduces signals from multiple receptor tyrosine kinases (RTKs) and cytokine receptors. Its phosphatase activity is crucial for the activation of several downstream pathways.
References
Application Notes and Protocols for Targeted Proteomics using Internal Peptide Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification of proteins is critical for understanding cellular processes, biomarker validation, and drug development. Targeted proteomics, employing internal peptide standards, offers a robust method for achieving precise and accurate measurement of protein abundance in complex biological samples. This document provides detailed protocols and application notes for designing and executing targeted proteomics experiments using stable isotope-labeled (SIL) peptide internal standards with liquid chromatography-mass spectrometry (LC-MS).
The principle of this methodology, often referred to as the Absolute Quantification (AQUA) strategy, involves introducing a known quantity of a synthetic peptide, which is chemically identical to a target peptide derived from the protein of interest but is labeled with heavy isotopes (e.g., ¹³C, ¹⁵N).[1] This SIL peptide serves as an internal standard. Since the SIL peptide and its endogenous "light" counterpart exhibit nearly identical chemical and physical properties, they co-elute during chromatography and have similar ionization efficiencies in the mass spectrometer.[1][2] By comparing the signal intensities of the light and heavy peptide pairs, the absolute quantity of the endogenous peptide, and therefore the parent protein, can be accurately determined.[1][3]
Experimental Design and Workflow
A successful targeted proteomics experiment requires careful planning and execution. The general workflow encompasses target and peptide selection, synthesis and characterization of internal standards, sample preparation, LC-MS analysis, and data analysis.
Diagram: General Targeted Proteomics Workflow
Caption: A generalized workflow for targeted proteomics experiments.
Detailed Protocols
Protocol 1: Protein Sample Preparation from Cell Culture
This protocol outlines the steps for extracting and preparing proteins from cultured cells for targeted proteomic analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scrapers
-
Microcentrifuge tubes
-
Sonicator
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using a BCA protein assay according to the manufacturer's instructions.
-
-
Reduction and Alkylation:
-
To an aliquot of protein extract, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using SPE cartridges according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
Store the dried peptides at -80°C until LC-MS analysis.
-
Protocol 2: Absolute Quantification using SIL Peptides and LC-MS/MS (MRM)
This protocol describes the setup and execution of a Multiple Reaction Monitoring (MRM) experiment for the absolute quantification of target peptides.
Materials:
-
Dried, purified peptide sample from Protocol 1
-
SIL peptide internal standard of known concentration
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
A triple quadrupole mass spectrometer equipped with a nano-electrospray ion source
-
A nano-flow liquid chromatography system
Procedure:
-
Sample and Standard Preparation:
-
Reconstitute the dried peptide sample in a known volume of Solvent A.
-
Spike the SIL peptide internal standard into the sample at a concentration that is comparable to the expected concentration of the endogenous peptide.
-
-
LC-MS/MS Method Development:
-
For each target peptide (light and heavy), determine the optimal precursor-to-fragment ion transitions and collision energies. This is typically done by direct infusion of the synthetic peptides or by analyzing a discovery proteomics dataset.
-
Select at least two to three specific and intense transitions per peptide for monitoring.[4]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the nano-LC system.
-
Separate the peptides using a gradient of Solvent B.
-
Analyze the eluting peptides on the triple quadrupole mass spectrometer operating in MRM mode. The instrument will specifically monitor the pre-determined transitions for the light and heavy peptides.[5]
-
-
Data Analysis:
-
Integrate the peak areas of the selected transitions for both the endogenous (light) and internal standard (heavy) peptides.
-
Calculate the ratio of the peak area of the light peptide to the heavy peptide.
-
Determine the absolute concentration of the endogenous peptide using the known concentration of the spiked-in SIL peptide and the calculated peak area ratio.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Absolute Quantification of EGFR Signaling Pathway Proteins
| Target Protein | Proteotypic Peptide Sequence | Endogenous Peptide (Light) Peak Area | SIL Peptide (Heavy) Peak Area | Peak Area Ratio (Light/Heavy) | Absolute Quantity (fmol) |
| EGFR | AENAEYLR | 1.25E+07 | 2.50E+07 | 0.50 | 50.0 |
| GRB2 | IYVAPASAHDY | 8.90E+06 | 2.23E+07 | 0.40 | 40.0 |
| SHC1 | VNVQNLDAF | 1.50E+07 | 3.00E+07 | 0.50 | 50.0 |
| SOS1 | LFPSNYVPM | 6.40E+06 | 1.60E+07 | 0.40 | 40.0 |
| KRAS | LVVVGAGGVGK | 2.10E+07 | 2.10E+07 | 1.00 | 100.0 |
| BRAF | IGLQIVTAVK | 1.80E+07 | 1.50E+07 | 1.20 | 120.0 |
| MEK1 | LISFVVAK | 1.65E+07 | 1.50E+07 | 1.10 | 110.0 |
| ERK1 | IQYDQTLNPNK | 3.30E+07 | 3.00E+07 | 1.10 | 110.0 |
This table presents example data and does not reflect actual experimental results.
Signaling Pathway Visualization
Understanding the context of the quantified proteins within their signaling pathways is crucial for biological interpretation.
Diagram: Simplified EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling cascade.
Conclusion
Targeted proteomics using internal peptide standards is a powerful technique for the absolute quantification of proteins. The protocols and guidelines presented here provide a framework for designing and conducting these experiments. Careful attention to experimental detail, from sample preparation to data analysis, is essential for obtaining high-quality, reproducible results that can provide valuable insights into biological systems and aid in drug development.
References
Application Notes & Protocols: Quantitative Analysis of PHSHPALTPEQK using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for the sample preparation and quantitative analysis of the peptide PHSHPALTPEQK using its stable isotope-labeled analogue, PHSHPALTPEQK-(Lys-13C6,15N2), as an internal standard for mass spectrometry (MS). The use of a heavy-labeled peptide is the gold standard for MS-based quantification, allowing for precise and accurate measurement by correcting for variability in sample preparation and instrument response.[1] This stable isotope dilution (SID) method is applicable for quantifying the target peptide in various biological matrices, which is a critical step in many research and drug development applications.[1]
The general workflow involves spiking a known concentration of the heavy-labeled peptide into a biological sample containing the endogenous (light) peptide. The samples are then processed to extract and purify the peptides before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] By comparing the signal intensity of the light peptide to its heavy counterpart, precise quantification can be achieved.
Key Concepts of Quantitative Proteomics with Stable Isotopes
Stable isotope labeling is a powerful technique in mass spectrometry for the accurate quantification of proteins and peptides.[3] The core principle involves introducing a "heavy" version of the analyte of interest into a sample. This heavy version is chemically identical to the endogenous "light" analyte but has a different mass due to the incorporation of stable isotopes (e.g., 13C, 15N).[4] When the sample is analyzed by mass spectrometry, the light and heavy forms are easily distinguished by their mass-to-charge ratio (m/z), but they co-elute during chromatography and exhibit similar ionization efficiency.[4] This allows the heavy-labeled peptide to serve as an ideal internal standard to control for sample loss during preparation and for variations in MS signal.
The following diagram illustrates the fundamental principle of quantification using a stable isotope-labeled peptide.
Experimental Protocols
Protocol 1: Preparation of Peptide Standards and Stock Solutions
-
Reagents and Materials:
-
PHSHPALTPEQK (light peptide)
-
PHSHPALTPEQK-(Lys-13C6,15N2) (heavy peptide)[5]
-
LC-MS grade water[2]
-
LC-MS grade acetonitrile (B52724) (ACN)[2]
-
Formic acid (FA), 0.1% solution in water[6]
-
-
Procedure:
-
Allow the lyophilized light and heavy peptides to equilibrate to room temperature before opening the vials.
-
Dissolve each peptide in a suitable solvent, such as 0.1% formic acid in water, to create a stock solution of 1 mg/mL.[6] For hydrophobic peptides, a small amount of ACN may be required.[6]
-
From the stock solutions, prepare a series of working standard solutions for both the light and heavy peptides. These will be used to create a calibration curve and as a spike-in solution.
-
Protocol 2: Sample Preparation from Biological Matrix (e.g., Cell Lysate)
This protocol outlines a general procedure for preparing a cell lysate for peptide quantification. The steps may need to be optimized depending on the specific sample type.[7]
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Heavy peptide stock solution
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges or tips for desalting[6]
-
-
Procedure:
-
Cell Lysis: Lyse cells using an appropriate buffer and mechanical disruption (e.g., sonication).[7] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Spiking Internal Standard: Add a known amount of the heavy peptide, PHSHPALTPEQK-(Lys-13C6,15N2), to the lysate. The amount should be chosen to be within the linear range of the assay and comparable to the expected concentration of the endogenous peptide.
-
Reduction and Alkylation (for protein-bound peptides):
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion (if the target peptide is part of a larger protein):
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the concentration of denaturants.
-
Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[8]
-
-
Desalting:
-
Acidify the sample with TFA.
-
Desalt the peptide mixture using a C18 SPE cartridge or tip to remove salts and detergents that can interfere with MS analysis.[6]
-
Elute the peptides with a solution of ACN and 0.1% FA.
-
-
Sample Concentration: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of 0.1% FA in water for LC-MS/MS analysis.[6]
-
The following diagram outlines the general experimental workflow for sample preparation.
Data Presentation
Quantitative data from LC-MS/MS experiments should be organized to allow for clear comparison. A calibration curve should be generated using known concentrations of the light peptide spiked with a constant amount of the heavy peptide.
Table 1: Hypothetical Calibration Curve Data
| Standard | Light Peptide Conc. (fmol/µL) | Heavy Peptide Conc. (fmol/µL) | Peak Area (Light) | Peak Area (Heavy) | Peak Area Ratio (Light/Heavy) |
| 1 | 1 | 50 | 10,500 | 510,000 | 0.021 |
| 2 | 5 | 50 | 52,000 | 505,000 | 0.103 |
| 3 | 10 | 50 | 108,000 | 515,000 | 0.210 |
| 4 | 50 | 50 | 530,000 | 508,000 | 1.043 |
| 5 | 100 | 50 | 1,050,000 | 512,000 | 2.051 |
| 6 | 250 | 50 | 2,600,000 | 509,000 | 5.108 |
Table 2: Quantification of PHSHPALTPEQK in Experimental Samples
| Sample ID | Peak Area (Light) | Peak Area (Heavy) | Peak Area Ratio (Light/Heavy) | Calculated Conc. (fmol/µL) |
| Control 1 | 155,000 | 508,000 | 0.305 | 14.8 |
| Control 2 | 162,000 | 511,000 | 0.317 | 15.4 |
| Treated 1 | 450,000 | 505,000 | 0.891 | 43.3 |
| Treated 2 | 465,000 | 509,000 | 0.914 | 44.4 |
Note: The calculated concentration is determined by interpolating the peak area ratio from the linear regression of the calibration curve.
Disclaimer: These protocols provide a general framework. Optimization may be necessary for specific applications and sample types. Always follow appropriate laboratory safety procedures.
References
- 1. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
Revolutionizing Proteomics: A Deep Dive into Data Analysis for SILAC Experiments with Custom Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone of quantitative proteomics, offering a robust method for comparing protein abundance between different cell populations. The integration of custom peptide analysis into the SILAC workflow further enhances its power, enabling targeted investigation of specific proteins, post-translational modifications (PTMs), and absolute quantification. This document provides a detailed guide to the data analysis workflow for SILAC experiments involving custom peptides, complete with experimental protocols and illustrative diagrams to facilitate a comprehensive understanding of this advanced proteomic strategy.
Introduction to SILAC with Custom Peptides
SILAC is a metabolic labeling technique where cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., Arginine and Lysine).[1][2][3] Over several cell divisions, these heavy amino acids are incorporated into the entire proteome of one cell population. When the "light" and "heavy" cell populations are mixed, the relative abundance of proteins and their modified forms can be accurately quantified by mass spectrometry (MS), as chemically identical peptides will exhibit a predictable mass shift.[4]
The concept of "custom peptides" within a SILAC framework elevates the experiment from a global, discovery-phase analysis to a more targeted and hypothesis-driven investigation. This can encompass several approaches:
-
Targeted Quantification of Specific Endogenous Peptides: Focusing the analysis on a predefined list of peptides from proteins of interest allows for a more sensitive and accurate quantification of key players in biological processes, such as signaling pathways.
-
Analysis of Post-Translationally Modified (PTM) Peptides: SILAC is exceptionally well-suited for studying the dynamics of PTMs like phosphorylation, ubiquitination, and acetylation.[5][6] Custom workflows often involve an enrichment step for these modified peptides prior to MS analysis.
-
Absolute Quantification with Synthetic Peptides (AQUA): For precise determination of protein copy number or absolute concentration of a specific peptide, a known quantity of a synthetic, heavy isotope-labeled peptide (an AQUA peptide) can be spiked into the sample as an internal standard.[7][8]
This application note will detail the experimental and data analysis considerations for these custom peptide-centric SILAC workflows.
Experimental Protocols
A successful SILAC experiment with custom peptides hinges on meticulous execution of the experimental protocol. The following is a generalized protocol, with specific steps for phosphopeptide enrichment.
General SILAC Experimental Protocol
-
Cell Culture and Metabolic Labeling:
-
Culture two populations of cells in parallel. One population is grown in standard "light" media, while the other is cultured in "heavy" media supplemented with stable isotope-labeled amino acids (e.g., 13C6-L-Lysine and 13C6,15N4-L-Arginine).[1][3]
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the heavy medium.[2][3]
-
-
Experimental Treatment:
-
Apply the desired experimental conditions (e.g., drug treatment, growth factor stimulation) to one or both cell populations.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Mixing and Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[2][3]
-
Denature, reduce, and alkylate the proteins in the mixed sample.[9]
-
Digest the proteins into peptides using a protease, most commonly trypsin, which cleaves after lysine (B10760008) and arginine residues.[9]
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar reverse-phase chromatography method to remove contaminants that can interfere with mass spectrometry analysis.
-
Protocol for Phosphopeptide Enrichment (using Titanium Dioxide - TiO2)
For targeted analysis of phosphorylated peptides, an enrichment step is crucial due to their low stoichiometry.
-
Prepare TiO2 Micro-columns:
-
Prepare a slurry of TiO2 beads in a loading buffer.
-
Pack the beads into a pipette tip to create a micro-column.[10]
-
-
Equilibrate the Column:
-
Wash the TiO2 column with the loading buffer to equilibrate the beads.
-
-
Load the Peptide Sample:
-
Acidify the digested peptide sample and load it onto the TiO2 column. Phosphopeptides will bind to the beads under acidic conditions.
-
-
Wash the Column:
-
Wash the column with a wash buffer to remove non-phosphorylated peptides.
-
-
Elute Phosphopeptides:
-
Elute the bound phosphopeptides from the column using an alkaline elution buffer.[11]
-
-
Desalting:
-
Desalt the enriched phosphopeptide fraction using a C18 StageTip before LC-MS/MS analysis.[11]
-
Data Analysis Workflow
The data analysis workflow for SILAC experiments with custom peptides involves several key steps, from raw data processing to statistical analysis and biological interpretation. Software packages such as MaxQuant, Proteome Discoverer, and PEAKS Studio are commonly used for this purpose.[12][13][14]
Workflow Diagram:
References
- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXD005985 - SILAC proteomics analysis to discover effect sensors of EGFR inhibition - OmicsDI [omicsdi.org]
- 4. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 11. manoa.hawaii.edu [manoa.hawaii.edu]
- 12. researchgate.net [researchgate.net]
- 13. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes: Labeled Peptides in Drug Discovery and Development
Introduction
Labeled peptides are indispensable tools in modern drug discovery and development, serving as precision probes to elucidate biological pathways, identify and validate drug targets, and characterize the pharmacokinetic properties of therapeutic candidates. By incorporating specific tags—such as stable isotopes, fluorophores, biotin (B1667282), or radionuclides—researchers can track, quantify, and visualize peptide interactions and disposition with high sensitivity and specificity. These powerful reagents are integral to a wide array of applications, from early-stage target identification and high-throughput screening to preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies and clinical diagnostics.
This document provides detailed application notes and experimental protocols for the use of labeled peptides in key stages of the drug discovery pipeline.
Target Identification and Validation with Biotinylated Peptides
One of the earliest and most critical steps in drug discovery is the identification of a biological target that a new drug can modulate. Biotinylated peptides, which leverage the extraordinarily strong and specific interaction between biotin and streptavidin, are powerful tools for capturing and identifying these targets from complex biological mixtures.[1][2]
Application: Affinity Pull-Down Assays
Affinity pull-down assays use a biotinylated peptide as "bait" to isolate its specific binding partners (the "prey") from cell lysates or tissue extracts.[1][3] The peptide is immobilized on streptavidin-coated beads, which are then incubated with the biological sample.[3] After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.[1] This approach is invaluable for discovering novel protein-protein interactions and validating drug targets.[1]
Protocol: Biotinylated Peptide Pull-Down Assay
This protocol outlines a general procedure for identifying peptide-interacting proteins from a cell lysate.
Materials:
-
Biotinylated peptide and an unmodified control peptide.
-
Streptavidin-conjugated magnetic beads.
-
Cell lysate from the biological system of interest.
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20).
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.8, or 2% SDS in 50 mM Tris-HCl).
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5).
-
Protease and phosphatase inhibitor cocktails.
Methodology:
-
Bead Preparation: Resuspend the streptavidin beads in Binding/Wash Buffer. Aliquot approximately 50 µL of bead slurry per pull-down reaction.
-
Peptide Immobilization: Add the biotinylated peptide to the beads at a concentration of 1-5 µM. Incubate for 1 hour at 4°C with gentle rotation to immobilize the peptide. For a negative control, use an unmodified peptide or beads alone.
-
Blocking and Washing: Wash the peptide-coated beads three times with Binding/Wash Buffer to remove unbound peptide.
-
Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Binding: Add 0.5-1.0 mg of the clarified cell lysate to the washed, peptide-coated beads.[3] Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: After incubation, wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
For Mass Spectrometry: Elute with 50 µL of Elution Buffer (e.g., 0.1 M glycine). Immediately neutralize the eluate with 5 µL of Neutralization Buffer.
-
For SDS-PAGE/Western Blot: Elute by resuspending the beads in 30 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining, or proceed with sample preparation for mass spectrometry-based protein identification.[3]
High-Throughput Screening (HTS) with Fluorescent Peptides
Fluorescently labeled peptides are essential for developing robust high-throughput screening (HTS) assays to identify small molecules or antibodies that modulate a specific target's activity.[4] These assays are often based on principles like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET).
Application: Competitive Binding Assays
In a competitive binding assay, a fluorescently labeled peptide with a known affinity for a target protein is used as a probe.[5] When the labeled peptide is bound to its target, it emits a high fluorescence signal (e.g., high polarization). When a compound from a screening library successfully competes with the peptide for binding to the target, the labeled peptide is displaced, resulting in a measurable change in the fluorescence signal (e.g., low polarization).[5] This method allows for the rapid screening of large compound libraries.[5]
Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
Materials:
-
Purified target protein.
-
Fluorescently labeled peptide ligand (e.g., FAM-labeled).
-
Assay Buffer (e.g., PBS with 0.01% Tween-20).
-
Compound library dissolved in DMSO.
-
Microplate reader capable of measuring fluorescence polarization.
Methodology:
-
Reagent Preparation: Prepare solutions of the target protein and fluorescent peptide in Assay Buffer. The final concentration of the fluorescent peptide should be at or below its dissociation constant (Kd), and the protein concentration should be set to achieve approximately 50-80% of the maximum binding signal.
-
Assay Plate Setup:
-
Add 5 µL of the compound solution (or DMSO for controls) to the wells of a 384-well microplate.
-
Add 10 µL of the target protein solution to all wells except for the "no protein" control wells (add 10 µL of Assay Buffer instead).
-
Mix and incubate for 15-30 minutes at room temperature to allow for compound-protein interaction.
-
-
Initiate Reaction: Add 5 µL of the fluorescent peptide solution to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the high signal (no competitor) and low signal (no protein) controls. Potent "hits" will cause a significant decrease in the FP signal.
Data Presentation: Quantitative Improvements in HTS
The use of labeled peptides can significantly enhance screening performance.[4]
| Parameter | Improvement | Label Type | Assay Type | Citation |
| Sorting Efficiency | 3 to 5 times increase | Fluorescent | Flow Cytometry | [4] |
| Background Signal | Reduced to 1/10th of control | Cy5 | Flow Cytometry | [4] |
| Detection Sensitivity | Maintained at >92% | Cy5 | Flow Cytometry | [4] |
Enzyme Activity Assays
Labeled peptides are widely used as substrates to measure the activity of enzymes like proteases and kinases, which are major drug target classes.[6][7][8]
Application: FRET-Based Protease Assay
For proteases, a common approach is to use a peptide substrate containing a fluorophore and a quencher molecule.[9] In the intact peptide, the quencher is close to the fluorophore, suppressing its signal via FRET. When a protease cleaves the peptide, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence that is directly proportional to enzyme activity.[6][9] This method is highly sensitive and suitable for continuous monitoring of the reaction.[6]
References
- 1. Precision Probes: Peptide Modifications for Effective Target Identification and Validation | Blog | Biosynth [biosynth.com]
- 2. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 3. lifetein.com [lifetein.com]
- 4. Using Peptide Labeling to Improve Antibody Screening and High-Throughput Assays - Creative Peptides [creative-peptides.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A peptide microarray for detecting protein kinase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low signal from PHSHPALTPEQK-(Lys-13C6,15N2)
Welcome to the technical support center for the stable isotope-labeled peptide PHSHPALTPEQK-(Lys-13C6,15N2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this peptide in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is PHSHPALTPEQK-(Lys-13C6,15N2) and what is its primary application?
A: PHSHPALTPEQK-(Lys-13C6,15N2) is a synthetic peptide where the lysine (B10760008) (K) residue is labeled with six Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes. This "heavy" peptide is chemically identical to its unlabeled, or "light," counterpart but has a greater mass. Its primary application is as an internal standard in quantitative mass spectrometry for the precise measurement of the endogenous (unlabeled) PHSHPALTPEQK peptide in biological samples.[1][2][3]
Q2: Why is the signal for my heavy labeled peptide unexpectedly low?
A: Low signal intensity for a stable isotope-labeled peptide can stem from several factors. These can be broadly categorized into issues with sample preparation, liquid chromatography-mass spectrometry (LC-MS) method parameters, and the inherent properties of the peptide itself. Common causes include peptide degradation, suboptimal storage, poor solubility, and signal suppression during ionization.[4][5]
Q3: How can the purity of the labeled peptide affect my results?
A: The isotopic purity of your heavy peptide standard is critical for accurate quantification.[6] Contamination with the unlabeled ("light") version of the peptide can lead to an overestimation of the endogenous peptide concentration.[1] It is crucial to verify the isotopic enrichment of the standard before use.
Q4: Can my choice of mobile phase modifier in LC-MS affect signal intensity?
A: Absolutely. While Trifluoroacetic acid (TFA) is often used in reversed-phase chromatography for peptides to improve peak shape, it is a known ion-suppressing agent in mass spectrometry, which can significantly reduce signal intensity.[4] Formic acid (FA) is a more MS-friendly alternative, although it may require optimization of your chromatography method to achieve the desired separation.[4]
Q5: What are the best practices for storing and handling synthetic peptides?
A: To maintain stability and ensure optimal performance, synthetic peptides should be stored in lyophilized form at -20°C or -80°C.[7] Before use, allow the peptide to equilibrate to room temperature before reconstitution. It is advisable to reconstitute the peptide in a small amount of an appropriate solvent and then dilute it to the final concentration with your experimental buffer. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Low Signal Intensity
This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity for PHSHPALTPEQK-(Lys-13C6,15N2).
Table 1: Troubleshooting Summary
| Potential Cause | Symptoms | Recommended Action |
| Sample Preparation & Handling | Low signal in both direct infusion and LC-MS runs. | - Verify peptide concentration using a reliable quantification method. - Ensure proper reconstitution and solubility; consider sonication or using a small amount of organic solvent.[7] - Check for peptide adsorption to sample vials or pipette tips; use low-binding plastics. |
| Liquid Chromatography (LC) Issues | Poor peak shape, inconsistent retention times, or no peak detected. | - Switch from TFA to a more MS-friendly mobile phase modifier like formic acid.[4] - Ensure the LC system is properly primed and free of air bubbles.[5] - Check for column degradation or blockage. |
| Mass Spectrometry (MS) Settings | Low signal intensity across all analytes or specifically for the target peptide. | - Confirm the mass spectrometer is properly calibrated. - Optimize source parameters (e.g., spray voltage, gas flows, temperature) for the specific peptide. - Ensure the correct precursor and fragment ions are being targeted in your acquisition method. |
| Peptide Integrity | Multiple unexpected peaks or a broad peak. | - Assess peptide purity and integrity via high-resolution mass spectrometry. - Consider potential degradation due to improper storage or handling.[8] |
| Isotopic Purity | Inaccurate quantification and presence of a light peptide signal in a heavy-only sample. | - Analyze the isotopic distribution of the heavy peptide standard to confirm enrichment.[6] - Be cautious of potential in-source fragmentation or contamination from light peptide standards.[1] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low signal intensity.
Caption: A decision tree for troubleshooting low peptide signal.
Experimental Protocol: Quantitative Analysis Using a Labeled Peptide Standard
This protocol provides a general workflow for using PHSHPALTPEQK-(Lys-13C6,15N2) as an internal standard for the quantification of its light counterpart in a complex protein digest sample.
1. Sample Preparation:
- Protein Digestion: Digest your protein sample of interest using a standard trypsin digestion protocol.
- Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
- Reconstitution: Lyophilize the cleaned peptides and reconstitute them in an appropriate buffer (e.g., 0.1% formic acid in water).
2. Standard Spiking:
- Accurately determine the concentration of the heavy peptide stock solution.
- Spike a known amount of the PHSHPALTPEQK-(Lys-13C6,15N2) into the digested and cleaned biological sample. The amount should be optimized to be within the linear dynamic range of the instrument and comparable to the expected endogenous peptide concentration.
3. LC-MS/MS Analysis:
- Chromatography: Separate the peptides using a reversed-phase HPLC column with a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an MS-compatible modifier like 0.1% formic acid.
- Mass Spectrometry: Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the precursor and fragment ions for both the light and heavy versions of the PHSHPALTPEQK peptide.
4. Data Analysis:
- Integrate the peak areas for the light and heavy peptide transitions.
- Calculate the ratio of the light to heavy peptide peak areas.
- Determine the absolute quantity of the endogenous peptide by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with a constant amount of the heavy peptide.
Hypothetical Signaling Pathway Application
The peptide PHSHPALTPEQK could be a fragment of a protein involved in a signaling cascade. The use of its stable isotope-labeled counterpart allows for precise quantification of changes in its abundance under different cellular conditions, providing insights into the regulation of the pathway.
Caption: A hypothetical pathway involving the target peptide.
References
- 1. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 3. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Heavy Peptides
Welcome to the technical support center for optimizing mass spectrometer parameters for the analysis of heavy peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing mass spectrometer parameters crucial for heavy peptides?
Optimizing parameters for heavy peptides (typically >30 amino acids or >3 kDa) is critical due to their unique physicochemical properties. Compared to smaller peptides, they often exhibit lower charge states, are more prone to incomplete fragmentation, and can suffer from reduced ionization efficiency. Proper optimization ensures maximal sequence coverage, accurate identification, and reliable quantification.
Q2: Which fragmentation method is best for heavy peptides?
The choice of fragmentation technique is critical and depends on the specific peptide and the desired information.
-
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD): These are effective for many peptides and are known for generating b- and y-ions, which are essential for sequencing.[1][2] HCD, in particular, offers high-resolution fragment ion spectra.[1] However, for larger peptides, CID may not provide enough energy for sufficient backbone fragmentation.[2]
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These non-ergodic methods are advantageous for large, highly charged peptides and for preserving post-translational modifications (PTMs) that can be lost with CID/HCD.[1][2] They produce primarily c- and z-type ions.[1]
-
Ultraviolet Photodissociation (UVPD): This technique can provide extensive fragmentation and high sequence coverage for large peptides and even intact proteins.
Q3: How does the precursor charge state affect the fragmentation of heavy peptides?
Higher charge states generally lead to more efficient fragmentation and a richer fragment ion spectrum.[1][3] For heavy peptides, which tend to have lower charge states, optimizing ion source conditions to promote higher charging can be beneficial. Fragmentation efficiency has been shown to increase with a higher charge state.[3]
Q4: What are the initial instrument settings I should consider for heavy peptides?
Starting with a solid baseline is key. While optimal settings are instrument-dependent, consider the following as a starting point:
-
Mass Range: Ensure the m/z range is wide enough to encompass the expected precursor and fragment ions. For glycopeptides, for instance, a range of 120-3600 m/z might be necessary to capture both oxonium ions and larger peptide fragments.
-
Resolution: Higher resolution is generally better for resolving isotopic peaks and differentiating between isobaric species. An MS1 resolution of 120,000 and an MS2 resolution of 30,000 can be a good starting point.
-
AGC Target and Injection Time: These will need to be optimized to ensure good ion statistics without causing space-charge effects.
Troubleshooting Guide
Problem 1: Poor or No Fragmentation of Heavy Peptides
Symptoms:
-
Low sequence coverage.
-
MS/MS spectra are dominated by the precursor ion with few fragment ions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Collision Energy | The most common reason for poor fragmentation.[1] Systematically ramp up the collision energy or use a stepped collision energy approach to find the optimal range for your specific peptide.[1] Automated software can also be used to optimize collision energies for multiple transitions in a single run.[4][5] |
| Inappropriate Fragmentation Method | For large or highly stable peptides, CID/HCD may not be sufficient. Consider using ETD, ECD, or UVPD to achieve better fragmentation.[1][2] |
| Low Precursor Charge State | Heavy peptides often exist in lower charge states, which are harder to fragment. Optimize ion source parameters (e.g., spray voltage, gas flow) to encourage the formation of higher charge states.[1] |
| Sample Purity Issues | Contaminants like salts and detergents can suppress ionization and lead to poor spectral quality.[1] Ensure proper sample desalting before LC-MS/MS analysis.[1] Use high-purity, LC-MS grade solvents and reagents.[6] |
Problem 2: Low Signal Intensity or "Vanishing" Peptides
Symptoms:
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Ion Source Parameters | The efficiency of ionization directly impacts signal intensity.[7] Optimize spray voltage, source temperature, nebulizer gas, and desolvation temperature.[9] Precise needle positioning is also crucial for nano-electrospray sources.[10][11] |
| Sample Concentration | The sample may be too dilute.[7] If dealing with low-abundance proteins, consider enrichment techniques or increasing the starting material amount.[12] |
| Sample Preparation Losses | Peptides can be lost during steps like affinity cleanup or desalting.[8] Use spike-in standards to monitor recovery at each stage. Ensure complete elution from desalting columns by using appropriate solvents.[8] |
| Inefficient Ion Transmission | Voltages on ion optics guide ions through the mass spectrometer. Failure to optimize these can lead to significant signal loss.[13] Regularly tune and calibrate your instrument.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Collision Energy
This protocol outlines a method for finding the ideal collision energy (CE) for a target heavy peptide.
-
Prepare the Sample: Infuse a solution of the purified heavy peptide at a constant concentration.
-
Set Up the Mass Spectrometer:
-
Select the precursor ion (m/z) of the heavy peptide.
-
Choose a fragmentation method (e.g., HCD).
-
Set up a series of experiments where the only variable is the normalized collision energy. For example, create separate methods with CE values of 20, 25, 30, 35, 40, and 45.
-
-
Acquire Data: Run each method and acquire MS/MS spectra for the target precursor.[1]
-
Analyze the Results: Evaluate the resulting spectra from each CE level.[1] Look for:
-
Select the Optimal CE: The collision energy that provides the best balance of fragment ion richness and sequence coverage is the optimum.
Visual Workflows
Caption: Troubleshooting workflow for common heavy peptide analysis issues.
Caption: Experimental workflow for optimizing collision energy (CE).
References
- 1. benchchem.com [benchchem.com]
- 2. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stable Isotope Labeling in Proteomics
Welcome to our technical support center for stable isotope labeling in proteomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common isotope labeling techniques such as SILAC, iTRAQ, and TMT.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope labeling experiments?
A1: The most prevalent contaminants in proteomics experiments are keratins from skin, hair, and clothing, as well as polymers like polyethylene (B3416737) glycol (PEG) and polysiloxanes from lab consumables such as detergents and plasticware.[1][2] These contaminants can interfere with the mass spectrometry analysis and impact the quality of your data.[2]
Q2: What is incomplete labeling in SILAC and how does it affect quantification?
A2: Incomplete labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) occurs when the "heavy" labeled cell population does not fully incorporate the heavy amino acids.[3] This results in a mixture of light and heavy peptides in the heavy sample, leading to an underestimation of protein upregulation and an overestimation of protein downregulation.[3] For accurate quantification, a labeling efficiency of over 97% is recommended, which is typically achieved after at least five to six cell doublings.[1][3]
Q3: What is arginine-to-proline conversion in SILAC and why is it a problem?
A3: Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[1][3] This can complicate data analysis and lead to inaccurate protein quantification because it creates mixed isotopic envelopes for proline-containing peptides.[1]
Q4: What is ratio compression in iTRAQ and TMT experiments?
A4: Ratio compression is a phenomenon in isobaric tagging experiments (iTRAQ and TMT) that leads to an underestimation of the true abundance differences between samples.[4] It is primarily caused by the co-isolation and co-fragmentation of contaminating ions with the target peptide, which dilutes the reporter ion signals.[4]
Q5: How many samples can be multiplexed with iTRAQ and TMT reagents?
A5: iTRAQ reagents are available in 4-plex and 8-plex formats.[5][6] TMT reagents offer higher multiplexing capabilities, with kits available for up to 18 samples in a single experiment.[7][8]
Troubleshooting Guides
Issue 1: Incomplete Labeling in SILAC Experiments
Symptoms:
-
Low heavy-to-light (H/L) ratios for proteins that are expected to be upregulated.
-
High variability in H/L ratios across biological replicates.
-
Presence of both light and heavy peptide peaks in the mass spectrum of the "heavy" labeled sample.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >97% incorporation.[1][3] For slow-growing cells, extend the labeling period. |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[3] Ensure all media components are free of contaminating light amino acids. |
| Incorrect Media Formulation | Double-check that the SILAC medium completely lacks the light version of the labeled amino acids. |
| Amino Acid Conversion (e.g., Arginine to Proline) | If arginine-to-proline conversion is suspected, consider using a proline-deficient medium or including labeled proline in the heavy medium.[1][3] |
Issue 2: High Keratin (B1170402) Contamination
Symptoms:
-
High abundance of keratin peptide identifications in mass spectrometry data.
-
Suppression of signal from target peptides.
Possible Causes and Solutions:
| Cause | Solution |
| Environmental Contamination | Prepare samples in a laminar flow hood.[1] Wear powder-free nitrile gloves, a clean lab coat, and a hairnet.[1] Avoid wearing wool or other natural fiber clothing.[2] |
| Contaminated Reagents and Consumables | Use high-purity, MS-grade reagents. Aliquot reagents to avoid repeated handling of stock solutions. Use low-protein-binding plasticware. |
| Sample Handling | Minimize exposure of samples to the air. Keep sample tubes and containers closed whenever possible. |
Issue 3: Ratio Compression in iTRAQ/TMT Experiments
Symptoms:
-
Fold-changes for differentially expressed proteins are lower than expected.
-
Poor correlation with orthogonal validation methods (e.g., Western blotting).
Possible Causes and Solutions:
| Cause | Solution |
| Co-isolation of Precursor Ions | Use a narrower isolation window during MS/MS acquisition to reduce the number of co-isolated ions.[4] |
| Low Ion Statistics | Increase the ion accumulation time (injection time) for MS/MS scans to improve the signal-to-noise ratio of the reporter ions. |
| Interference from Contaminating Peptides | Employ fractionation techniques (e.g., high-pH reversed-phase chromatography) to reduce sample complexity before LC-MS/MS analysis.[9] |
| Data Analysis Parameters | Utilize software features that can correct for interference, such as by using the signal of the precursor ion in the survey scan to estimate the purity of the isolated ion population.[4] Consider using MS3-based quantification methods, which can reduce interference.[4] |
Experimental Protocols
SILAC Experimental Workflow
A typical SILAC experiment involves two main phases: the adaptation phase and the experimental phase.[10]
-
Adaptation Phase:
-
Culture two populations of cells. One in "light" medium containing normal amino acids and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[11][12]
-
Allow cells to grow for at least five to six doublings to ensure complete incorporation of the heavy amino acids (>97%).[12][13]
-
Verify the incorporation efficiency by analyzing a small aliquot of the heavy-labeled cells by mass spectrometry.[12]
-
-
Experimental Phase:
-
Apply the experimental treatment to one of the cell populations.
-
Harvest and lyse the cells from both light and heavy populations.
-
Combine equal amounts of protein from the light and heavy lysates.[10]
-
Proceed with standard proteomics sample preparation: protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).[11]
-
Analyze the resulting peptide mixture by LC-MS/MS.[10]
-
Quantify the relative abundance of proteins by comparing the signal intensities of the heavy and light peptide pairs.[14]
-
iTRAQ/TMT Experimental Workflow
The workflow for iTRAQ and TMT labeling is performed at the peptide level.[7]
-
Sample Preparation:
-
Isobaric Labeling:
-
Label the peptides from each sample with a different isobaric tag (e.g., a unique iTRAQ or TMT reagent).[5][15] The tags covalently bind to the N-terminus and lysine (B10760008) side chains of the peptides.[5]
-
Quench the labeling reaction, often with hydroxylamine.[8]
-
-
Sample Pooling and Analysis:
-
Data Analysis:
-
In the MS1 scan, the same peptide from different samples will appear as a single precursor ion because the tags are isobaric.[16]
-
During MS/MS fragmentation, the tags release reporter ions of different masses. The relative intensities of these reporter ions correspond to the relative abundance of the peptide in each sample.[16]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 6. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. cores.imp.ac.at [cores.imp.ac.at]
- 8. aragen.com [aragen.com]
- 9. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Quantification Accuracy with Stable Isotope-Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving quantification accuracy using stable isotope-labeled (SIL) peptides, such as PHSHPALTPEQK-(Lys-13C6,15N2), in mass spectrometry-based targeted proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a heavy isotope-labeled peptide like PHSHPALTPEQK-(Lys-13C6,15N2)?
Stable isotope-labeled peptides serve as internal standards for accurate and reproducible quantification of their corresponding endogenous (light) counterparts in complex biological samples.[1][2] By spiking a known concentration of the heavy peptide into a sample, the ratio of the signal intensities between the light and heavy peptides allows for precise determination of the target peptide's abundance, correcting for variability in sample preparation and mass spectrometry analysis.[1]
Q2: How should I store and handle my SIL peptide to ensure its integrity?
Proper storage and handling are critical to prevent degradation of the SIL peptide. It is generally recommended to store the peptide at -20°C or -80°C and protect it from light.[3] To avoid repeated freeze-thaw cycles, consider preparing small aliquots of the stock solution.[3] When preparing working solutions, use high-purity solvents and calibrated pipettes to ensure accurate concentrations.[3]
Q3: What could be the reason for not detecting a signal from my SIL peptide?
Several factors could lead to a lack of signal from the SIL peptide. These include improper storage leading to degradation, incorrect concentration calculations or dilution errors, or suboptimal mass spectrometer settings.[3] It is also possible that the peptide has adsorbed to sample tubes; using low-retention tubes can help mitigate this issue.[4]
Q4: My data shows high variability between replicates. What are the common causes?
High coefficient of variation (CV) in replicate measurements can stem from several sources. Inconsistent sample preparation, including incomplete protein digestion or variable peptide recovery, is a common cause.[5] Pipetting errors, especially when spiking the internal standard, can also introduce significant variability.[3] Additionally, issues with the liquid chromatography-mass spectrometry (LC-MS) system, such as fluctuating spray stability or a contaminated ion source, can lead to inconsistent measurements.[4][6]
Q5: What is isotopic purity and how does it affect quantification?
Isotopic purity refers to the percentage of the SIL peptide that is fully labeled with the heavy isotopes. If the isotopic purity is low, the SIL peptide solution will contain a fraction of unlabeled (light) peptide, which can interfere with the measurement of the endogenous analyte and lead to an overestimation of its concentration.[3] It's important to assess the isotopic enrichment of the SIL internal standard.[3]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for the SIL Peptide
This guide provides a step-by-step approach to diagnosing and resolving issues with the detection of the stable isotope-labeled internal standard.
| Potential Cause | Troubleshooting Step |
| Degradation of SIL Peptide | Review the manufacturer's storage guidelines and ensure the peptide has been stored correctly (e.g., protected from light, appropriate temperature).[3] Prepare a fresh working solution from a new aliquot of the stock. |
| Incorrect Concentration | Double-check all calculations for stock and working solutions. Verify that pipettes are properly calibrated to prevent dilution errors.[3] |
| Mass Spectrometer Settings | Confirm that the mass spectrometer is set to monitor the correct precursor and fragment ion m/z values for the heavy peptide. Optimize instrument parameters such as collision energy and ion source settings. |
| Peptide Adsorption | Prepare a sample in a low-retention microcentrifuge tube to minimize loss of peptide due to adsorption to plastic surfaces.[4] |
| Sample Matrix Effects | Analyze a simple solution of the SIL peptide in a clean solvent (e.g., 5% acetonitrile/0.1% formic acid) to confirm it is detectable outside of a complex biological matrix. |
Issue 2: Inaccurate Quantification and High Variability
This guide addresses common problems that lead to unreliable quantitative results in targeted proteomics experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure a standardized protocol for protein extraction, reduction, alkylation, and enzymatic digestion is followed for all samples.[7] Incomplete digestion can be a major source of variability.[5] |
| Batch Effects | Process all samples in a single batch if possible. If multiple batches are necessary, include quality control (QC) samples in each batch to monitor and potentially correct for batch-to-batch variation.[8][9] |
| Interference from Matrix | Check for co-eluting species that may be interfering with the signal of the target or standard peptides. Adjusting the chromatographic gradient or selecting different fragment ions for quantification can help mitigate this.[1] |
| Suboptimal Data Analysis | Ensure that the correct peaks are being integrated and that the background subtraction is appropriate. In data-independent acquisition (DIA), relying on high-quality spectral libraries is crucial.[5][8] |
| High Keratin (B1170402) Contamination | High levels of keratin contamination can suppress the signal of target peptides.[4] Implement measures to reduce contamination, such as wearing gloves and working in a clean environment.[10] |
Experimental Protocols
Protocol: Targeted Quantification of a Protein using a SIL Peptide via Parallel Reaction Monitoring (PRM)
This protocol outlines the key steps for quantifying a target protein in a complex mixture, such as a cell lysate, using a heavy-labeled peptide standard like PHSHPALTPEQK-(Lys-13C6,15N2).
-
Protein Extraction and Quantification:
-
Lyse cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
Take a standardized amount of protein from each sample.
-
Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).[7]
-
-
Enzymatic Digestion:
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.[7]
-
-
Spiking of SIL Peptide:
-
Spike the known amount of the heavy-labeled internal standard peptide into each digested sample. The amount should be optimized to be within the linear range of detection and ideally close to the expected abundance of the endogenous peptide.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that could interfere with LC-MS analysis.[11]
-
-
LC-MS/MS Analysis (PRM):
-
Analyze the samples on a high-resolution mass spectrometer (e.g., a Q-Exactive or Orbitrap instrument) coupled to a nano-flow liquid chromatography system.[1]
-
Develop a PRM method that includes the precursor m/z of both the light and heavy peptides and a scheduled retention time window.
-
The mass spectrometer will isolate the precursor ion and generate a full fragment ion spectrum (MS2).[1]
-
-
Data Analysis:
-
Process the raw data using software such as Skyline.[7]
-
Extract ion chromatograms for specific, high-intensity, non-interfering fragment ions for both the light and heavy peptides.
-
Calculate the peak area ratio of the light to the heavy peptide.
-
Determine the absolute or relative quantity of the endogenous peptide based on the known concentration of the spiked-in standard.
-
Visualizations
References
- 1. Targeted Proteomics | Proteomics [medicine.yale.edu]
- 2. cpcscientific.com [cpcscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Selecting Optimal Peptides for Targeted Proteomic Experiments in Human Plasma Using in vitro Synthesized Proteins as Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Pitfalls in DIA Proteomics Data Analysis and How to Avoid Them | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
Technical Support Center: Correcting for Incomplete Heavy Amino Acid Labeling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when correcting for incomplete labeling with heavy amino acids in your mass spectrometry-based proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is incomplete labeling with heavy amino acids and why is it a problem?
A1: Incomplete labeling occurs in metabolic labeling techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) when cells do not fully incorporate the "heavy" stable isotope-labeled amino acids into their proteome. This results in a mixture of "light" (unlabeled) and "heavy" (labeled) forms of proteins within the same cell population that should be fully labeled. This is problematic because it leads to inaccurate quantification of protein abundance. The presence of a "light" version of a peptide in the "heavy" sample will artificially decrease the heavy-to-light (H/L) ratio for upregulated proteins and increase the H/L ratio for downregulated proteins, leading to an underestimation of true fold changes. For accurate quantification, a labeling efficiency of over 97% is recommended.[1][2]
Q2: What are the common causes of incomplete SILAC labeling?
A2: Several factors can contribute to incomplete labeling:
-
Insufficient Cell Doublings: A sufficient number of cell divisions (typically at least 5-6) is required for the complete replacement of natural "light" amino acids with their "heavy" counterparts.[2][3]
-
Contamination with Light Amino Acids: The presence of unlabeled amino acids in the cell culture medium, often from supplements like fetal bovine serum (FBS), can compete with the heavy amino acids for incorporation. Using dialyzed FBS is crucial to minimize this.[4]
-
Incorrect Media Formulation: The SILAC medium must be completely devoid of the corresponding light amino acid to ensure exclusive incorporation of the heavy version.[4]
-
Amino Acid Conversion: Some cell lines can metabolically convert one amino acid into another. A common issue is the conversion of heavy arginine to heavy proline, which can complicate data analysis and affect quantification.[4]
Q3: How can I check the labeling efficiency in my SILAC experiment?
A3: Before conducting the main experiment, it is essential to perform a small-scale pilot study to determine the labeling efficiency. This involves:
-
Culturing a small population of cells in the "heavy" SILAC medium for at least five cell doublings.
-
Harvesting the cells and lysing them.
-
Digesting the proteins into peptides using an enzyme like trypsin.
-
Analyzing the peptide mixture using LC-MS/MS.
-
Searching the mass spectrometry data and calculating the ratio of heavy to light peptides for several identified proteins. The labeling efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%. An incorporation rate of >97% is considered optimal.[1][2]
Q4: What is arginine-to-proline conversion and how can I correct for it?
A4: Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline. This creates satellite peaks for proline-containing peptides in the mass spectrum, which complicates data analysis and can lead to inaccurate protein quantification. To address this, you can supplement the SILAC medium with a high concentration of unlabeled proline (e.g., 200 mg/L). This feedback inhibits the conversion of arginine to proline without affecting the incorporation of heavy arginine.
Troubleshooting Guides
Issue: Low Labeling Efficiency (<97%) Detected
Symptoms:
-
Pilot experiment reveals a significant proportion of "light" peptides in the "heavy" labeled cell population.
-
Compressed heavy-to-light (H/L) ratios in the main experiment, underestimating protein fold changes.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium before the experiment. For slow-growing cell lines, a longer adaptation phase may be necessary.[2][3] |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids. Ensure all media components are free from contaminating light amino acids.[4] |
| Incorrect Media Formulation | Double-check the formulation of your SILAC medium to confirm the complete absence of the light version of the labeled amino acid. |
| Amino Acid Conversion (e.g., Arginine to Proline) | If you observe unexpected labeled amino acids (e.g., heavy proline when only labeling with heavy arginine), supplement your media with the unlabeled version of the converted amino acid (e.g., unlabeled proline) to inhibit the conversion pathway.[4] |
Quantitative Data Summary
Incomplete labeling can significantly impact the accuracy of protein quantification. The following table summarizes the theoretical effect of 90% labeling efficiency on observed protein ratios and how a label-swap experiment can help correct these inaccuracies.
| True H/L Ratio | Observed H/L Ratio (Forward Experiment) | Observed H/L Ratio (Reverse Experiment) | Corrected H/L Ratio (Geometric Mean) |
| 2.0 (Upregulated) | 1.64 | 2.44 | 2.00 |
| 1.0 (No Change) | 1.00 | 1.00 | 1.00 |
| 0.5 (Downregulated) | 0.61 | 0.41 | 0.50 |
This table illustrates the expected distortion of SILAC ratios due to incomplete labeling and the corrective effect of a label-swap experiment. The observed ratios are calculated assuming a 90% labeling efficiency in the "heavy" labeled sample.
Experimental Protocols
Protocol: Correcting for Incomplete Labeling using a Label-Swap Experiment
A label-swap experiment is a robust method to correct for errors arising from incomplete labeling and other experimental biases.[5]
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells for your experiment (e.g., Control and Treatment).
-
For the Forward Experiment , label the Control cells with "light" amino acids and the Treatment cells with "heavy" amino acids.
-
For the Reverse Experiment , label the Control cells with "heavy" amino acids and the Treatment cells with "light" amino acids.
-
Ensure cells are cultured for a sufficient number of doublings to achieve maximum possible labeling.
-
-
Sample Preparation:
-
After the respective treatments, harvest the cells.
-
For the Forward Experiment, mix the "light" Control and "heavy" Treatment cell lysates in a 1:1 protein ratio.
-
For the Reverse Experiment, mix the "heavy" Control and "light" Treatment cell lysates in a 1:1 protein ratio.
-
-
Protein Digestion and LC-MS/MS Analysis:
-
Digest the mixed protein samples into peptides using trypsin.
-
Analyze the peptide mixtures from both the Forward and Reverse experiments by LC-MS/MS.
-
-
Data Analysis:
-
Use a software platform like MaxQuant to identify and quantify peptides and proteins.[6][7]
-
In the MaxQuant setup, define the appropriate "light" and "heavy" labels for each experiment.
-
Obtain the H/L protein ratios for both the Forward (Ratioforward) and Reverse (Ratioreverse) experiments.
-
Calculate the corrected protein ratio by taking the geometric mean of the ratios from the two experiments: Corrected Ratio = √(Ratio_forward * (1 / Ratio_reverse))
-
Visualizations
Caption: Workflow for correcting incomplete labeling using a label-swap experiment.
This technical support guide provides a comprehensive overview of how to identify, troubleshoot, and correct for incomplete labeling with heavy amino acids in your quantitative proteomics experiments. By following these guidelines, you can enhance the accuracy and reliability of your results.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 4. benchchem.com [benchchem.com]
- 5. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]
- 6. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Sample Variability in Experiments with Labeled Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample variability in experiments involving labeled peptides.
Frequently Asked Questions (FAQs)
Sample Handling and Preparation
Q1: What are the most critical initial steps in sample collection and handling to prevent variability?
A1: The initial handling of samples is a major source of variability.[1][2] To ensure consistency, focus on the following principles:
-
Promptness: Process samples as quickly as possible after collection to minimize degradation.[3]
-
Consistency: Use standardized and documented protocols for sample collection, including time of day and specific location of tissue sampling, to ensure uniformity between experimental and control groups.[3][4]
-
Prevent Degradation: Immediately after collection, inhibit enzymatic activity. This can be achieved by rapid freezing in liquid nitrogen, or by the addition of protease and phosphatase inhibitors.[1][4] Store samples at -80°C to maintain protein integrity.[2][4]
-
Avoid Contamination: When working with tissues, carefully remove any non-target tissues, such as fat or connective tissue.[4] For cell cultures, ensure complete removal of media containing serum proteins like FBS albumin by washing with cold PBS.[5] For blood samples, separate plasma/serum at 4°C and avoid hemolysis, which can release high-abundance proteins like hemoglobin.[5]
Q2: How can I minimize variability during protein extraction and quantification?
A2: Consistent protein extraction and accurate quantification are fundamental for reducing downstream variability.
-
Lysis Buffer Selection: Choose a lysis buffer appropriate for your sample type and compatible with downstream processing.[2][5] For example, strong detergents like SDS are effective for extraction but must be removed before mass spectrometry as they can cause ion suppression.[5]
-
Standardized Quantification: Use a consistent and reliable protein quantification method, such as a BCA assay, for all samples within an experiment.[5] Be mindful of substances that can interfere with the assay, such as certain detergents and reducing agents.[5] It is crucial to normalize the total protein load for each sample before proceeding to digestion.[5]
-
Quality Control: After protein extraction, verify the yield and consider performing a small test digestion to ensure compatibility and solubility.[5]
Q3: My peptide samples are difficult to dissolve. What can I do?
A3: Peptide solubility is highly dependent on its amino acid sequence.[6] Hydrophobic peptides can be particularly challenging and improper dissolution can lead to precipitation and variability.[7][8]
-
Start with Water: Always attempt to dissolve peptides in sterile, distilled water first.[6]
-
Adjust pH for Charged Peptides: For acidic peptides, a basic buffer can aid dissolution, while basic peptides may dissolve better in an acidic buffer.[6]
-
Use Organic Solvents for Hydrophobic Peptides: For very hydrophobic peptides, organic solvents like DMSO or acetonitrile (B52724) may be necessary.[9] It is recommended to first dissolve the peptide in a small amount of the organic solvent and then slowly add it to your aqueous buffer.[9]
-
Sonication: Brief sonication can help to dissolve stubborn peptides.[6]
-
Avoid Oxidation: Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation.[7][8][10] These should be dissolved in oxygen-free solvents.[10]
Peptide Labeling
Q4: I'm seeing inconsistent labeling efficiency in my TMT/iTRAQ experiments. What are the common causes and solutions?
A4: Inconsistent labeling efficiency is a significant source of quantitative error in multiplexed proteomics. Several factors can influence the reaction:
-
Inaccurate Peptide Quantification: Precise determination of peptide concentration before labeling is critical.[11] Protein loss can occur during digestion and desalting, so it's important to quantify the peptides themselves.
-
pH of the Reaction Buffer: The pH of the labeling reaction is crucial for efficiency.[11] Ensure the pH is stable and optimal for the specific labeling reagent being used.
-
Reagent Quality and Handling: Use fresh labeling reagents and be mindful of their storage conditions. Allow reagents to come to room temperature before use.[12] Document the lot numbers of your reagents to track any batch-specific issues.[5]
-
Competing Reactions: The labeling reaction competes with the hydrolysis of the TMT reagent in the aqueous buffer.[11] Maintaining an appropriate reagent-to-peptide ratio is vital.
Q5: What is "ratio compression" in the context of TMT/iTRAQ, and how can I mitigate it?
A5: Ratio compression, also known as ratio distortion, is a phenomenon in isobaric labeling experiments where the measured fold changes in protein abundance are underestimated.[13][14] This occurs due to the co-isolation and co-fragmentation of interfering ions with similar mass-to-charge ratios as the target peptide.[15]
Mitigation Strategies:
-
SPS-MS3 Method: The Synchronous Precursor Selection (SPS) MS3 method can reduce ratio distortion.[15] In this approach, the most abundant fragment ions from the MS2 spectrum are isolated and further fragmented to generate an MS3 spectrum, which is then used for quantification.
-
Fractionation: Extensive fractionation of the peptide sample before LC-MS/MS analysis reduces the complexity of the sample injected into the mass spectrometer at any given time, thereby minimizing the chances of co-isolating interfering ions.[1]
-
Advanced Data Acquisition: Techniques like data-independent acquisition (DIA) can also help to reduce issues related to undersampling and improve data quality.[1]
Mass Spectrometry and Data Analysis
Q6: How can I monitor and control for instrument variability during a large-scale experiment?
A6: Long-term experiments are susceptible to instrument performance drift. Implementing a robust quality control (QC) strategy is essential.
-
System Suitability Tests: Before starting a batch of samples, and periodically throughout the experiment, run a system suitability test using a standardized peptide mixture.[2] This helps to ensure the LC-MS system is performing optimally in terms of peak area, retention time, and mass accuracy.[16]
-
Pooled QC Samples: Create a pooled QC sample by mixing a small aliquot from each experimental sample.[1] Inject this pooled QC sample at regular intervals (e.g., every 10-15 runs) throughout the entire sample queue.[1] This allows you to monitor instrument performance over time and correct for batch effects during data analysis.[16]
-
Internal Standards: Spiking in known quantities of heavy-labeled peptides (internal standards) can help to control for variability in sample preparation and instrument response.[2]
Q7: What are batch effects and how can I minimize their impact?
A7: Batch effects are sources of technical variation that arise from processing samples in different batches or at different times.[16]
-
Randomized Block Design: To minimize the impact of batch effects, it is crucial to randomize the order in which samples are processed and analyzed.[1][17] A randomized block design ensures that samples from different experimental groups are distributed evenly across all batches.[1]
-
Normalization: Post-acquisition normalization methods can be used to adjust for residual batch effects.[1] Common methods include total ion current (TIC) normalization and median normalization.[1] However, a well-designed experiment will minimize the reliance on such corrections.[1]
Troubleshooting Guides
Problem: Low Peptide/Protein Identification Rates
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Extraction | Optimize your lysis buffer and extraction protocol for your specific sample type.[18] |
| Incomplete Protein Digestion | Ensure your digestion protocol is optimized. Check the activity of your trypsin and consider a test digest on a standard protein like BSA.[18] |
| Sample Loss During Cleanup | Evaluate your desalting/cleanup procedure. Ensure you are using the correct binding and elution conditions for your peptides. |
| Poor Instrument Performance | Run a system suitability test with a known standard to verify instrument sensitivity and calibration.[2] |
| Contaminants in the Sample | Ensure all salts, detergents (like SDS), and polymers are removed from the sample, as they can cause ion suppression.[1][19] |
Problem: High Quantitative Variability (CVs) Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Strictly adhere to standardized protocols for all sample preparation steps, from collection to digestion.[3][5] |
| Pipetting Errors | Use calibrated pipettes and be meticulous during all liquid handling steps, especially during protein quantification and labeling reagent addition.[5] |
| Incomplete Labeling Reaction | Verify peptide concentration before labeling and ensure optimal pH and reagent-to-peptide ratio.[11] |
| Instrument Instability | Monitor instrument performance using pooled QC samples injected throughout the run sequence.[1] |
| Batch Effects | Randomize your sample run order to avoid systematic bias.[1][17] |
Experimental Protocols
Detailed Protocol: TMT Labeling of Peptides
This protocol provides a general workflow for Tandem Mass Tag (TMT) labeling.
-
Peptide Quantification: Accurately determine the peptide concentration of each sample. A colorimetric peptide assay is recommended.
-
Sample Preparation:
-
Aliquot an equal amount of peptide (e.g., 100 µg) from each sample into a new microfuge tube.
-
Adjust the volume of each sample to be the same with a suitable buffer, such as 100 mM TEAB.
-
-
TMT Reagent Preparation:
-
Allow the TMT reagents to equilibrate to room temperature.
-
Reconstitute each TMT label in an appropriate solvent, such as anhydrous acetonitrile, as per the manufacturer's instructions.
-
-
Labeling Reaction:
-
Add the designated TMT label to each peptide sample.
-
Vortex briefly to mix.
-
Incubate at room temperature for 1 hour.[12]
-
-
Quenching the Reaction:
-
Add hydroxylamine (B1172632) to each sample to quench the labeling reaction.[12][20]
-
Vortex and incubate for 15 minutes at room temperature.[12][20]
-
-
Sample Pooling and Cleanup:
-
Combine all labeled samples into a single new tube.
-
Dry the pooled sample using a vacuum centrifuge.
-
Desalt the pooled sample using a C18 desalting column to remove excess TMT reagent and other contaminants.
-
Dry the final desalted peptide mixture and store at -80°C until LC-MS/MS analysis.[11]
-
Visualizations
Caption: A generalized experimental workflow for labeled peptide analysis.
Caption: A logical diagram for troubleshooting sources of variability.
References
- 1. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 2. Navigating the Initial Stages of a Robust Proteomics Project | Technology Networks [technologynetworks.com]
- 3. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Sample Quality Control in Omics Research - Creative Proteomics [creative-proteomics.com]
- 5. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 6. Peptide FAQs | Synthesis, Purity, Storage & More - Creative Peptides [creative-peptides.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. Frequently asked questions - Peptides [anaspec.com]
- 11. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 12. TMT labelling [protocols.io]
- 13. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 14. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. mi.fu-berlin.de [mi.fu-berlin.de]
- 18. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 19. massspec.unm.edu [massspec.unm.edu]
- 20. Automated Sample Preparation Workflow for Tandem Mass Tag-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
challenges in synthesizing custom labeled peptides like PHSHPALTPEQK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of custom-labeled peptides, with a specific focus on sequences like PHSHPALTPEQK .
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of my custom peptide, such as PHSHPALTPEQK, resulting in low yield and purity?
A1: The synthesis of custom peptides can be challenging due to the inherent properties of the amino acid sequence.[1] For a peptide like PHSHPALTPEQK, several factors can contribute to low yield and purity:
-
Presence of Proline (P): Proline's unique cyclic structure introduces conformational rigidity, which can slow down the rate of peptide bond formation.[2][3][4] This can lead to incomplete coupling reactions and the accumulation of deletion sequences.
-
Histidine (H) Reactivity: The imidazole (B134444) side chain of histidine is nucleophilic and can cause side reactions if not properly protected during synthesis.[5][6] These side reactions can lead to the formation of impurities that are difficult to separate from the target peptide.[7]
-
Aggregation: Sequences with a mix of hydrophobic (A, L) and hydrophilic (H, S, T, E, Q, K) residues can sometimes be prone to aggregation during synthesis, where peptide chains clump together, hindering further reactions.[1][8]
-
Sequence Complexity: Longer peptides and those with repetitive sequences or "difficult" residues are generally more challenging to synthesize with high efficiency.[1]
Q2: I'm observing a significant amount of deletion products in my final peptide. What could be the cause and how can I fix it?
A2: Deletion products, which are peptides missing one or more amino acids, are a common impurity in solid-phase peptide synthesis (SPPS). The primary causes include:
-
Incomplete Coupling: This is the most frequent cause. Steric hindrance, secondary structure formation, or aggregation of the growing peptide chain on the resin can prevent the incoming amino acid from coupling efficiently.[9] For sequences containing proline, the subsequent amino acid coupling can be particularly slow.[10]
-
Poor Resin Swelling: If the resin does not swell properly in the synthesis solvent, the reactive sites on the growing peptide chains become inaccessible, leading to incomplete reactions.
Q3: My labeled peptide is difficult to purify. What strategies can I employ for a peptide with mixed hydrophobic and hydrophilic characteristics like PHSHPALTPEQK?
A3: Peptides with both hydrophobic and hydrophilic regions can be challenging to purify using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13] Here are some strategies:
-
Optimize HPLC Conditions:
-
Gradient Modification: A shallow acetonitrile (B52724) gradient can improve the separation of peptides with similar hydrophobicities.[14]
-
Alternative Ion-Pairing Agents: While trifluoroacetic acid (TFA) is common, using a different ion-pairing agent like formic acid might alter the retention behavior and improve separation.
-
-
Mixed-Mode Chromatography: This technique combines two separation mechanisms, such as hydrophilic interaction and cation-exchange (HILIC/CEX), to resolve complex peptide mixtures that are difficult to separate by hydrophobicity alone.[15]
-
Hydrophilic Tag Derivatization: For very hydrophilic peptides that do not retain well on a C18 column, they can be reacted with a hydrophobic agent like phenyl isothiocyanate (PITC) to increase their retention, allowing for purification.[16]
Troubleshooting Guides
Problem: Peptide Aggregation During Synthesis
Symptoms:
-
Resin beads appear shrunken or clumped together.
-
Slow or incomplete Fmoc deprotection and/or amino acid coupling, often indicated by a persistent positive Kaiser test after coupling.
-
Reduced solvent flow through the reaction vessel.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Change | Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[9] |
| 2 | Incorporate "Magic Mixture" | Use a solvent mixture of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2M ethylene (B1197577) carbonate for coupling and deprotection steps.[9] |
| 3 | Microwave-Assisted Synthesis | Employ microwave energy during coupling and deprotection to disrupt intermolecular hydrogen bonds that cause aggregation.[1] |
| 4 | Use Pseudoproline Dipeptides | If your sequence contains Ser or Thr, consider replacing them with a pseudoproline dipeptide during synthesis to disrupt secondary structure formation.[1][8] |
| 5 | Chaotropic Salts | Add chaotropic salts like LiCl or KSCN to the reaction mixture to help break up aggregates.[8] |
Problem: Inefficient or Unsuccessful Peptide Labeling
Symptoms:
-
Mass spectrometry (MS) analysis shows a low percentage of the labeled peptide.
-
The final product contains a significant amount of unlabeled peptide.
-
Presence of side-products with unexpected masses.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Labeling Chemistry Compatibility | Ensure the chosen labeling reagent (e.g., fluorescent dye, biotin) is compatible with the peptide sequence and the buffer conditions. For example, amine-reactive labels require a free N-terminus or a lysine (B10760008) side chain and an appropriate pH. |
| 2 | Optimize Reaction Conditions | Adjust the pH, temperature, and reaction time. Many labeling reactions are pH-sensitive. For instance, labeling of histidine's imidazole ring can be influenced by pH. |
| 3 | Increase Reagent Stoichiometry | Use a higher molar excess of the labeling reagent to drive the reaction to completion. |
| 4 | Check for Steric Hindrance | The labeling site's accessibility can be an issue. If labeling a specific residue within the sequence (e.g., the serine in PHSHPALTPEQK), surrounding amino acids might sterically hinder the reaction. Consider labeling at the N- or C-terminus if possible.[17] |
| 5 | Purify Peptide Before Labeling | Impurities from the synthesis can interfere with the labeling reaction. Purifying the crude peptide before labeling can improve efficiency. |
Data Presentation
Table 1: Common Coupling Reagents for Solid-Phase Peptide Synthesis
| Coupling Reagent | Acronym | Advantages | Considerations |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient, low racemization | |
| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Fast coupling, widely used | Can cause side reactions with certain amino acids |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very efficient, good for hindered couplings | Higher cost |
| N,N'-Diisopropylcarbodiimide | DIC | Cost-effective | Can lead to the formation of N-acylurea byproduct |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective coupling agent | Produces a carcinogenic byproduct (HMPA) |
Table 2: Recommended Peptide Purity Levels for Various Applications
| Purity Level | Recommended Applications |
| >70% (Crude) | Non-quantitative applications like screening, polyclonal antibody production. |
| >85% | Western blotting, enzyme-substrate studies (non-quantitative). |
| >95% | In vitro bioassays, quantitative receptor-ligand binding studies, NMR.[17] |
| >98% | X-ray crystallography, clinical trials, and other highly sensitive applications. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) and then DMF again (3-5 times).
-
Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For difficult couplings, such as the amino acid after proline, extend the reaction time or perform a double coupling.[10][11]
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by RP-HPLC.
Protocol 2: N-terminal Labeling of a Purified Peptide with a Fluorescent Dye
-
Peptide Dissolution: Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye (e.g., NHS-ester of the dye) in a minimal amount of anhydrous DMSO.
-
Labeling Reaction: Add the dye solution to the peptide solution (typically a 5-10 fold molar excess of dye).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine).
-
Purification: Purify the labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.
Visualizations
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. Molecular insights into protein synthesis with proline residues | EMBO Reports [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. Mixed-mode hydrophilic interaction/cation-exchange chromatography: Separation of complex mixtures of peptides of varying charge and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
Technical Support Center: Optimizing Digestion Protocols for Proteins with Labeled Standards
Welcome to the technical support center for optimizing protein digestion protocols for mass spectrometry-based proteomics, with a focus on workflows incorporating labeled standards. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Identification / Incomplete Digestion | 1. Inefficient Protein Denaturation: The protein is not fully unfolded, preventing protease access to cleavage sites.[1] 2. Suboptimal Trypsin Activity: Incorrect pH, temperature, or the presence of inhibitors (e.g., high urea (B33335) concentration).[1] 3. Disulfide Bonds Not Fully Reduced/Alkylated: This leads to protein refolding.[1] | 1. Use a strong denaturant like 8M Urea or an MS-compatible detergent like RapiGest™ or sodium deoxycholate (SDC). Ensure complete solubilization.[1] 2. Before adding trypsin, dilute the urea concentration to <1M.[1] Ensure the buffer pH is between 7.5 and 8.5.[1] Use a trypsin-to-protein ratio between 1:20 to 1:100 (w/w).[1] 3. Ensure sufficient concentrations of a reducing agent like DTT (5-10 mM) and an alkylating agent like IAA (10-15 mM).[1] Incubate for the recommended times. |
| Poor Protein Sequence Coverage | 1. Insufficient Fragmentation: The mass spectrometer may not be fragmenting a sufficient number of peptides. 2. Peptide Properties: Some peptides may not be readily detectable by mass spectrometry due to their size or physicochemical properties.[2] 3. Inadequate Separation: Poor chromatographic separation can lead to co-elution of peptides, suppressing the signal of lower-abundance species. | 1. Optimize MS/MS acquisition parameters. Consider using alternative fragmentation techniques. 2. Consider using a different protease in addition to trypsin to generate a different set of peptides.[2] 3. Optimize the LC gradient to improve peptide separation. |
| High Keratin (B1170402) Contamination | Environmental Contamination: Keratin from skin, hair, dust, and clothing is a common contaminant in proteomics experiments.[3][4][5][6] | 1. Work in a laminar flow hood.[3][4][5] 2. Wear non-latex gloves and a lab coat at all times.[5][6] Change gloves frequently.[4] 3. Use clean, dedicated glassware and reagents for proteomics work.[7] Rinse glassware with hot water followed by an organic solvent.[6] 4. Avoid wearing natural fiber clothing like wool.[3] |
| Significant Peptide Loss | 1. Adsorption to Surfaces: Peptides can adsorb to the surfaces of pipette tips and sample tubes, especially during drying steps.[3][8] 2. Inefficient Elution from Cleanup Columns: Peptides may not be completely eluted from desalting columns.[9] 3. Sample Transfers: Multiple transfer steps increase the chance of sample loss.[3][10] | 1. Use low-binding tubes and pipette tips.[8] Avoid complete drying of the sample after vacuum centrifugation.[3] 2. Ensure the elution buffer is appropriate for your peptides and column chemistry. Follow the manufacturer's protocol carefully. 3. Whenever possible, use "one-pot" digestion protocols to minimize sample handling.[3] |
| Low Signal-to-Noise Ratio for Labeled Peptides | 1. Incomplete Labeling: For SILAC experiments, incomplete incorporation of the labeled amino acids can lead to a mixed population of peptides and reduced signal for the fully labeled species.[11] 2. Ion Suppression: High concentrations of salts or detergents can suppress the ionization of peptides in the mass spectrometer.[4][12] 3. Instrument Calibration: The mass spectrometer may not be properly calibrated.[13] | 1. Ensure a sufficient number of cell doublings in SILAC media to achieve complete labeling.[11] 2. Perform thorough desalting of the peptide sample before LC-MS analysis.[12][14] 3. Regularly calibrate your mass spectrometer according to the manufacturer's recommendations.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal enzyme-to-protein ratio for trypsin digestion?
The optimal trypsin-to-protein ratio typically ranges from 1:20 to 1:100 (w/w).[1] The ideal ratio can depend on the protein concentration and the complexity of the sample. For highly complex mixtures or when using shorter digestion times, a higher enzyme ratio (e.g., 1:20) may be beneficial. For cleaner samples or overnight digestions, a lower ratio (e.g., 1:50 or 1:100) is often sufficient.[15]
Q2: How can I improve the digestion of hydrophobic or membrane proteins?
Hydrophobic and membrane proteins are notoriously difficult to digest due to their poor solubility in aqueous buffers. To improve their digestion, consider the following:
-
Use of detergents: MS-compatible detergents like RapiGest SF or sodium deoxycholate (SDC) can help to solubilize these proteins and keep them in solution during digestion.[16] It is crucial to remove these detergents before MS analysis, as they can interfere with ionization.[17]
-
Organic solvents: A small amount of organic solvent, such as acetonitrile (B52724), can sometimes aid in the solubilization of hydrophobic proteins. However, high concentrations can inhibit trypsin activity.
-
Alternative enzymes: Enzymes like Lys-C, which is more resistant to denaturing conditions, can be used in combination with trypsin to improve digestion efficiency.[14]
Q3: What are the key differences between in-solution and in-gel digestion?
The choice between in-solution and in-gel digestion depends on the sample complexity and the experimental goals.[12]
| Feature | In-Solution Digestion | In-Gel Digestion |
| Sample State | Proteins are in a solubilized state in a buffer. | Proteins are separated by SDS-PAGE and digested within the gel matrix. |
| Advantages | - Faster workflow as it eliminates the need for electrophoresis.[12] - Can be more easily automated for high-throughput applications.[12] - Generally results in higher peptide recovery, which is beneficial for low-abundance samples.[12] | - Combines protein separation with digestion, providing a visual indication of protein abundance.[12] - The gel matrix helps to remove some contaminants like salts and detergents during the washing steps.[12] |
| Disadvantages | - May be less effective for very complex protein mixtures without prior fractionation. | - Can be more time-consuming due to the electrophoresis and destaining steps. - Peptide extraction from the gel matrix can lead to sample loss.[12] |
Q4: How do I prevent keratin contamination in my samples?
Keratin is one of the most common contaminants in proteomics and can significantly impact the identification of low-abundance proteins.[3] Here are some essential tips to minimize keratin contamination:
-
Dedicated Workspace: If possible, perform all sample preparation steps in a laminar flow hood to minimize airborne dust and particles.[3][5]
-
Personal Protective Equipment (PPE): Always wear a clean lab coat and powder-free nitrile gloves.[6] Be mindful of touching surfaces like your face, hair, or lab notebooks with your gloves.[4]
-
Cleanliness: Thoroughly clean all glassware and equipment.[7] Avoid using detergents that contain polyethylene (B3416737) glycol (PEG), as this is another common contaminant.[4][7]
-
Reagents: Use high-purity, LC-MS grade reagents and solvents.[7] Prepare fresh solutions and avoid using communal stocks of chemicals.[4][7]
Q5: What are the best practices for peptide desalting and cleanup?
Proper peptide cleanup is critical to remove salts, detergents, and other contaminants that can interfere with LC-MS analysis.[14]
-
Acidification: Before loading onto a C18 desalting column or tip, acidify the peptide sample to a pH of <3 with formic acid or trifluoroacetic acid (TFA).[18] This ensures that the peptides are positively charged and will bind effectively to the reverse-phase resin.
-
Washing: After loading the sample, wash the column with a low-concentration organic solvent solution (e.g., 0.1% TFA in water) to remove salts and other hydrophilic contaminants.
-
Elution: Elute the peptides with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in 0.1% formic acid).[14]
-
Avoid Sample Loss: Be careful not to let the resin dry out during the cleanup process. Use low-binding tubes to collect the eluted peptides.
Experimental Protocols
In-Solution Digestion Protocol
This protocol is a general guideline for the in-solution digestion of protein samples.
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium (B1175870) bicarbonate).
-
Add Dithiothreitol (DTT) to a final concentration of 5-10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.[15]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add Iodoacetamide (IAA) to a final concentration of 11-15 mM.
-
Incubate in the dark at room temperature for 30-45 minutes.[14]
-
-
Digestion:
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1% to inactivate the trypsin.
-
Proceed with peptide desalting using a C18 column or tip.
-
In-Gel Digestion Protocol
This protocol outlines the steps for digesting proteins that have been separated by SDS-PAGE.
-
Gel Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
Destain the gel pieces by washing them with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie stain is removed.
-
-
Reduction and Alkylation:
-
Reduce the proteins by incubating the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 1 hour.
-
Remove the DTT solution and alkylate the proteins by incubating the gel pieces in 55 mM IAA in 50 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate them with 100% acetonitrile.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
Rehydrate the gel pieces on ice with a solution of sequencing-grade modified trypsin (10-20 ng/µL) in 50 mM ammonium bicarbonate.
-
Add enough trypsin solution to cover the gel pieces and incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile with 5% formic acid, followed by 80% acetonitrile with 5% formic acid).
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 5. med.unc.edu [med.unc.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 8. mendelnet.cz [mendelnet.cz]
- 9. researchgate.net [researchgate.net]
- 10. Proteomics for Low Cell Numbers: How to Optimize the Sample Preparation Workflow for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 15. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 16. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UWPR [proteomicsresource.washington.edu]
- 18. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Validating Mass Spectrometry Results: A Comparative Guide to Quantifying Rabbit Fructose-Bisphosphate Aldolase A
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount. This guide provides a detailed comparison of methods for validating mass spectrometry results, focusing on the quantification of rabbit fructose-bisphosphate aldolase (B8822740) A, a key marker for the authentication of meat products. We will objectively compare the performance of the stable isotope-labeled (SIL) peptide PHSHPALTPEQK-(Lys-13C6,15N2) with alternative methodologies, supported by experimental data.
The peptide sequence PHSHPALTPEQK is a well-established biomarker for rabbit meat, originating from the metabolic enzyme fructose-bisphosphate aldolase A.[1][2][3] Its quantification is crucial for detecting food adulteration and ensuring product authenticity. The use of a heavy-labeled internal standard, PHSHPALTPEQK-(Lys-13C6,15N2), in mass spectrometry-based assays provides a precise and accurate method for this validation.
The Gold Standard: Stable Isotope Labeling and Mass Spectrometry
Stable isotope-labeled peptides are considered the gold standard for protein quantification by mass spectrometry.[4] The methodology involves spiking a known concentration of the heavy-labeled peptide, in this case, PHSHPALTPEQK-(Lys-13C6,15N2), into the sample. This internal standard co-elutes with the endogenous, "light" peptide during liquid chromatography and is simultaneously detected by the mass spectrometer. The ratio of the signal intensities between the light and heavy peptides allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.
Alternative Validation Methods
While SIL-based mass spectrometry is highly reliable, other methods are also employed for protein quantification. The two most common alternatives are label-free quantification by mass spectrometry and the enzyme-linked immunosorbent assay (ELISA).
-
Label-Free Mass Spectrometry: This approach quantifies proteins based on the spectral counts or the signal intensity of the unlabeled peptides.[5][6] It is a simpler and more cost-effective method than SIL as it does not require a synthetic labeled peptide.[6] However, it can be less precise and is more susceptible to variations in sample processing and instrument performance.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This antibody-based method is a widely used technique for protein detection and quantification.[1] Sandwich ELISAs, in particular, are known for their high sensitivity and specificity.[4] However, the development of a reliable ELISA requires the availability of high-quality antibody pairs, and it is generally a lower-throughput technique compared to mass spectrometry for analyzing multiple proteins.[1][4]
Performance Comparison
The following table summarizes the quantitative performance of PHSHPALTPEQK-(Lys-13C6,15N2) based mass spectrometry compared to a label-free approach for the quantification of rabbit meat.
| Method | Analyte | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| SIL-MS | PHSHPALTPEQK | Bolognese Sauce | 0.931 | 1.8% (w/w) | 5.5% (w/w) | [1] |
| Label-Free MS | Rabbit-specific peptides | Binary Meat Mixtures | > 0.97 | Not Reported | Not Reported | [1] |
Experimental Protocols
Quantification of Rabbit Meat using PHSHPALTPEQK-(Lys-13C6,15N2) by LC-MS/MS
This protocol is based on the methodology for identifying and quantifying meat species in complex food matrices.
a) Sample Preparation and Protein Digestion:
-
Extract proteins from the meat sample.
-
Denature the proteins using a solution of 9 M urea (B33335) and 30 mM dithiothreitol (B142953) (DTT) and incubate for 30 minutes at 37°C.
-
Alkylate the proteins by adding 500 mM iodoacetamide (B48618) and incubating for 30 minutes in the dark at room temperature.
-
Dilute the urea concentration to 0.6 M with 100 mM Tris-HCl (pH 8).
-
Digest the proteins with trypsin at a 1:50 enzyme-to-substrate ratio overnight at 37°C.
-
Spike the digested sample with a known concentration of the PHSHPALTPEQK-(Lys-13C6,15N2) internal standard.
b) LC-MS/MS Analysis:
-
Perform chromatographic separation of the peptides using a liquid chromatography system.
-
Analyze the eluted peptides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) PHSHPALTPEQK peptides. For the light peptide, the transitions are m/z 447.8 → 234.8 and 447.8 → 314.0.[1]
-
Quantify the amount of rabbit protein by calculating the peak area ratio of the light peptide to the heavy internal standard.
Label-Free Quantification of Rabbit-Specific Peptides by LC-QTOF-MS
This protocol outlines a general workflow for label-free quantification.
a) Sample Preparation and Protein Digestion:
-
Follow the same protein extraction, denaturation, alkylation, and digestion steps as described in the SIL-MS protocol. No internal standard is added.
b) LC-QTOF-MS Analysis:
-
Separate the peptides using a liquid chromatography system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Identify rabbit-specific peptides by matching the acquired MS/MS spectra against a protein database (e.g., NCBI) using a search engine.
-
Quantify the relative abundance of the identified peptides across different samples by comparing their peak areas or spectral counts.
Signaling Pathway and Experimental Workflow
Fructose-bisphosphate aldolase A, the parent protein of the PHSHPALTPEQK peptide, is a central enzyme in the glycolysis pathway. This pathway is fundamental for energy production in cells.
Caption: The Glycolysis Pathway Highlighting Fructose-Bisphosphate Aldolase A.
The following diagram illustrates the general workflow for protein quantification using a stable isotope-labeled peptide internal standard.
Caption: Workflow for Protein Quantification using a SIL Peptide.
References
- 1. LC-QTOF-MS evaluation of rabbit-specific peptide markers for meat quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multispecies Identification of Oilseed- and Meat-Specific Proteins and Heat-Stable Peptide Markers in Food Products [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polska Bibliografia Naukowa [pbn.nauka.gov.pl]
A Researcher's Guide to Quantitative Proteomics: Comparing PHSHPALTPEQK-(Lys-13C6,15N2) with Alternative Methods
In the dynamic field of drug development and biomedical research, the precise quantification of protein expression is paramount. Understanding subtle changes in protein abundance can unlock insights into disease mechanisms, drug efficacy, and biomarker discovery. Among the array of tools available for quantitative proteomics, the use of stable isotope-labeled (SIL) synthetic peptides, such as PHSHPALTPEQK-(Lys-13C6,15N2), offers a powerful approach for absolute quantification. This guide provides an objective comparison of this method with other widely used techniques, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their experimental needs.
The Gold Standard: Absolute Quantification with Stable Isotope-Labeled Peptides
The core principle behind using SIL peptides like PHSHPALTPEQK-(Lys-13C6,15N2) is the concept of stable isotope dilution mass spectrometry.[1] A known quantity of the heavy-labeled synthetic peptide, which is chemically identical to its endogenous counterpart but distinguishable by mass due to the incorporation of heavy isotopes (in this case, 13C and 15N at the Lysine residue), is spiked into a biological sample.[2][3] The endogenous (light) and spiked-in (heavy) peptides are co-purified and analyzed by mass spectrometry (MS). The ratio of the signal intensities of the heavy to light peptide allows for the precise and absolute quantification of the target peptide, and by extension, the parent protein.[1]
This method, often referred to as AQUA (Absolute QUantification of Proteins), is considered a gold standard for its high accuracy and precision in targeted proteomics.[4] It is particularly valuable for biomarker validation and clinical diagnostic assays where exact protein concentrations are critical.
A Comparative Analysis of Quantification Methodologies
While the use of SIL peptides provides a benchmark for accuracy, several other methods are widely employed in quantitative proteomics, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, sample type, and available resources.
| Feature | PHSHPALTPEQK-(Lys-13C6,15N2) (SIL Peptide) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags) | Label-Free Quantification (LFQ) |
| Quantification | Absolute | Relative | Relative | Relative |
| Principle | Spiking of a known amount of heavy-labeled synthetic peptide internal standard. | Metabolic incorporation of heavy amino acids into proteins in living cells. | Chemical labeling of peptides with isobaric tags that have reporter ions of different masses. | Comparison of signal intensities or spectral counts of unlabeled peptides. |
| Multiplexing | Typically single target per peptide, but can be multiplexed with multiple peptides. | Up to 5-plex. | iTRAQ: up to 8-plex; TMT: up to 18-plex. | High, limited by instrument time. |
| Accuracy | Very High | High | Moderate (subject to ratio compression).[2] | Moderate (can be affected by experimental variability). |
| Precision | Very High | High | Good | Moderate |
| Sample Type | Any (cells, tissues, biofluids). | Proliferating cells in culture. | Any (cells, tissues, biofluids). | Any (cells, tissues, biofluids). |
| Cost | High per peptide. | Moderate to high (labeled media). | High (reagents). | Low (no labeling reagents). |
| Workflow Complexity | Simple for targeted analysis. | Requires cell culture expertise and complete label incorporation. | Multi-step chemical labeling process. | Simpler sample preparation, but complex data analysis. |
Experimental Considerations and Performance Data
Studies comparing these methods have highlighted their distinct performance characteristics. For instance, a comparison of a stable isotope-labeled (SIL) peptide approach with a stable isotope-labeled protein (SILAC) internal standard for quantifying hepatic drug transporters demonstrated that the SIL peptide method offered slightly better or equivalent precision.
Label-based methods like SILAC and isobaric tagging (iTRAQ/TMT) generally provide higher quantitative accuracy for low-abundance proteins compared to label-free approaches.[1] However, label-free methods often identify a larger number of proteins overall.[1] A systematic comparison of Label-Free, SILAC, and TMT for studying EGFR signaling found that SILAC exhibited the highest precision, especially for quantifying phosphorylation sites, making it ideal for analyzing cellular signaling in cell culture. In contrast, the label-free approach achieved superior coverage.
Isobaric tagging methods like iTRAQ and TMT offer high multiplexing capabilities, which is advantageous for large-scale comparative studies.[2] However, they can suffer from "ratio compression," where the measured fold changes are underestimated, particularly when analyzing complex samples.[2]
Experimental Workflow and Methodologies
The successful implementation of any quantitative proteomics strategy hinges on a well-defined experimental protocol. Below are generalized workflows for the methods discussed.
General Workflow for Quantification using PHSHPALTPEQK-(Lys-13C6,15N2)
Protocol for Absolute Quantification using a SIL Peptide:
-
Protein Extraction: Lyse cells or homogenize tissue to extract the total protein content.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., BCA assay).
-
Internal Standard Spiking: Add a precisely known amount of the heavy-labeled peptide standard (PHSHPALTPEQK-(Lys-13C6,15N2)) to a defined amount of the protein extract.
-
Sample Preparation: Denature, reduce, and alkylate the protein mixture to ensure efficient enzymatic digestion.
-
Enzymatic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The instrument is typically operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor for the precursor and fragment ions of both the light (endogenous) and heavy (labeled) versions of the target peptide.
-
Data Analysis: Extract the ion chromatograms for both the light and heavy peptides and integrate the area under the curve for each. The ratio of the peak area of the heavy peptide to the light peptide, multiplied by the known amount of the spiked-in standard, provides the absolute amount of the endogenous peptide in the original sample.
Signaling Pathway Context
Note: Extensive searches of public proteomics databases (including UniProt and NCBI) did not yield a definitive protein of origin for the peptide sequence PHSHPALTPEQK. This may indicate that it is a peptide from a less common organism, a specific protein isoform not present in the searched databases, a proprietary discovery, or a synthetic sequence.
To illustrate the utility of quantitative proteomics in understanding cellular signaling, we present a diagram of the well-characterized Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Targeted quantification of key proteins within such a pathway can reveal how cellular signals are transduced and how they are affected by disease or therapeutic interventions.
Conclusion
The selection of a quantitative proteomics strategy is a critical decision in experimental design. The use of stable isotope-labeled synthetic peptides, such as PHSHPALTPEQK-(Lys-13C6,15N2), provides the highest level of accuracy and precision for the absolute quantification of specific target proteins. This method is ideal for hypothesis-driven research, biomarker validation, and clinical applications where exact protein concentrations are required.
Alternative methods, including SILAC, iTRAQ/TMT, and Label-Free Quantification, offer distinct advantages for relative quantification, particularly in discovery-based proteomics. SILAC is highly precise for in-culture studies, while iTRAQ and TMT excel in multiplexed analyses of various sample types. Label-free quantification provides the broadest proteome coverage at the lowest cost. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to choose the most suitable approach to address their biological questions effectively.
References
- 1. Good Protein-Rich Foods for a Healthy Lifestyle [webmd.com]
- 2. Protein • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 3. GeneFishing to reconstruct context specific portraits of biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Cellular localization and biological process of TA proteins by gene ontology. - Public Library of Science - Figshare [plos.figshare.com]
A Researcher's Guide to Cross-Validation of Proteomics Data Using Stable Isotope Standards
Stable isotope labeling has become a cornerstone of quantitative proteomics, offering a reliable method to discern real biological changes from experimental variability. By introducing mass-differentiated isotopes into proteins or peptides, researchers can accurately quantify relative abundance changes between different experimental conditions. This is particularly crucial in fields like biomarker discovery and drug development, where precision and accuracy are non-negotiable.
Comparing the Titans: Stable Isotope Labeling Strategies
The three most prominent stable isotope labeling techniques are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT) labeling, and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). Each method presents a unique set of advantages and limitations.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tag) & iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | Label-Free Quantification |
| Principle | Metabolic labeling in vivo by incorporating heavy amino acids during cell growth.[1][2] | Chemical labeling of peptides in vitro with isobaric tags.[3][4][5][6] | Compares signal intensities or spectral counts of peptides across runs.[7][8] |
| Multiplexing | Typically 2-3 plex, with some variations allowing up to 4-plex.[1][2] | High multiplexing capabilities (TMT up to 18-plex, iTRAQ up to 8-plex).[3][9][10] | Theoretically unlimited number of samples.[7][8] |
| Precision | High precision due to early-stage sample pooling, minimizing downstream variability.[11][12][13] | Good precision, but can be affected by ratio compression due to co-isolation of peptides.[14] | Generally lower precision compared to labeling methods due to run-to-run variability.[11][12][15] |
| Accuracy | High accuracy. | Can be affected by ratio compression, potentially underestimating large fold changes. | Generally considered less accurate than labeling methods. |
| Coverage | High coverage.[11][12] | Lower coverage compared to SILAC and Label-Free methods.[11][12] | Superior coverage of the proteome.[11][12] |
| Sample Type | Limited to metabolically active, culturable cells.[3] | Applicable to a wide range of samples, including tissues and biofluids.[9] | Applicable to virtually any sample type.[8] |
| Workflow | Lengthy, requires complete incorporation of labeled amino acids.[16][17] | More complex chemical labeling steps post-digestion.[4][5] | Simpler sample preparation.[7] |
| Cost | Can be expensive due to the cost of labeled amino acids and media. | Reagent costs can be significant, especially for high-plex experiments.[9] | Most cost-effective approach.[7] |
Experimental Workflows: A Visual Guide
Understanding the experimental workflow is crucial for selecting the appropriate method and ensuring successful implementation.
Detailed Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Culture and Labeling: Culture two populations of cells. One in "light" medium containing normal amino acids and the other in "heavy" medium with stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6,15N2-Lysine).[1][17] Ensure complete incorporation of the heavy amino acids over several cell divisions (typically 5-6).[17]
-
Cell Treatment: Apply the experimental treatment to one cell population (e.g., "heavy" labeled cells) and a control treatment to the other ("light" labeled cells).
-
Cell Lysis and Protein Quantification: Harvest and lyse both cell populations. Quantify the protein concentration of each lysate.
-
Sample Pooling and Digestion: Mix equal amounts of protein from the "light" and "heavy" lysates.[16] Digest the combined protein sample into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify peptides and quantify the heavy-to-light ratios to determine relative protein abundance.
Tandem Mass Tag (TMT) and iTRAQ Labeling
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (TMT or iTRAQ reagent).[3][5][6]
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.[18]
-
Fractionation: To reduce sample complexity, the pooled peptide mixture is often fractionated using techniques like strong cation exchange or high-pH reversed-phase chromatography.[9]
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: During MS/MS fragmentation, the reporter ions are released, and their intensities are used to quantify the relative abundance of the peptides (and thus proteins) across the different samples.[10]
Beyond Stable Isotopes: Alternative and Complementary Validation Methods
While stable isotope labeling provides robust quantitative data, orthogonal validation methods are crucial to confirm key findings.
-
Label-Free Quantification (LFQ): This method directly compares the signal intensities of peptides across different LC-MS/MS runs without the use of isotopic labels.[7][8] It is a cost-effective and straightforward approach suitable for a large number of samples. However, it generally has higher variability compared to labeling methods.[11][12][15] Two main strategies are employed: intensity-based methods, which measure the area under the curve of peptide peaks, and spectral counting, which counts the number of MS/MS spectra identified for a protein.[7][8]
-
Western Blotting: A widely accepted method for validating the expression changes of specific proteins.[19] It uses antibodies to detect a target protein in a complex mixture. While it is often considered semi-quantitative, with careful optimization and normalization, it can provide valuable confirmation of proteomics results.[20]
-
Parallel Reaction Monitoring (PRM): A targeted mass spectrometry technique that offers high sensitivity and specificity for quantifying a predefined list of peptides.[21][22][23] PRM is an excellent method for validating candidate biomarkers discovered through global proteomics approaches.[22][24]
Case Study: Investigating the mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.[25][26] Quantitative proteomics using stable isotope standards is a powerful tool to dissect the intricate phosphorylation events and protein-protein interactions within this pathway.
In a typical experiment, researchers might use SILAC to compare the phosphoproteome of cells treated with an mTOR inhibitor versus a control. This would allow for the precise quantification of changes in phosphorylation on key pathway components like AKT, S6K1, and 4E-BP1, providing insights into the drug's mechanism of action.
Conclusion: A Multi-Faceted Approach to Validation
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 4. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. cores.imp.ac.at [cores.imp.ac.at]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 18. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]
- 19. The Art of Validating Quantitative Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 21. Parallel Reaction Monitoring (PRM) Validation of Dysregulated Proteins [bio-protocol.org]
- 22. Parallel Reaction Monitoring (PRM) in Mass Spectrometry: A High-Resolution Targeted Quantification Method - MetwareBio [metwarebio.com]
- 23. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 24. How PRM Proteomics Supports Biomarker Validation? | MtoZ Biolabs [mtoz-biolabs.com]
- 25. mTor is a signaling hub in cell survival: a mass-spectrometry-based proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cusabio.com [cusabio.com]
A Head-to-Head Comparison of PHSHPALTPEQK-(Lys-13C6,15N2) and QconCAT for Precise Protein Quantification
In the landscape of targeted proteomics, the precise and accurate absolute quantification of proteins is paramount for robust biomarker discovery, validation, and advancing drug development. Among the gold-standard approaches are the use of stable isotope-labeled (SIL) peptides, such as PHSHPALTPEQK-(Lys-13C6,15N2), and the more complex QconCAT (Quantification Concatamer) strategy. This guide provides an objective comparison of these two powerful techniques, supported by a summary of their performance, detailed experimental workflows, and illustrative diagrams to aid researchers in selecting the optimal method for their quantitative proteomics needs.
At a Glance: Key Differences and Use Cases
Stable isotope-labeled peptides, exemplified by PHSHPALTPEQK-(Lys-13C6,15N2), are synthetic peptides that mirror a target "proteotypic" peptide—a peptide unique to the protein of interest. These labeled peptides, often used in what is known as the AQUA (Absolute QUAntification of) method, serve as internal standards for the quantification of a single target protein.[1][2][3]
QconCATs, on the other hand, are artificially created proteins composed of a series of concatenated proteotypic peptides from multiple target proteins.[4][5][6][7] This single, heavy isotope-labeled protein, when digested, releases all the individual standard peptides simultaneously, enabling the multiplexed absolute quantification of many proteins in a single analysis.[8][9]
| Feature | PHSHPALTPEQK-(Lys-13C6,15N2) (AQUA Peptide) | QconCAT (Quantification Concatamer) |
| Principle | Single, synthetic, stable isotope-labeled peptide as an internal standard for one target protein.[1][2] | A single, artificial protein composed of multiple concatenated proteotypic peptides for multiplexed quantification.[4][5][7] |
| Plexing Capability | Single-plex (one peptide for one protein). For multiple proteins, a cocktail of individual peptides is required. | Multi-plex (up to 50 peptides for 50 proteins in a single standard).[5][6] |
| Standard Introduction | Typically added after protein digestion. | Can be added early in the sample preparation workflow, before protein digestion.[5][10] |
| Correction for Variability | Corrects for variability in LC-MS analysis. Does not account for variations in digestion efficiency if added post-digestion.[10] | Corrects for variability in both protein digestion and LC-MS analysis, leading to potentially higher accuracy.[5][10] |
| Cost-Effectiveness | Can be more cost-effective for a small number of targets. | More economical for large-scale, multiplexed quantification studies.[6] |
| Development Time | Relatively short development time for a single peptide. | Longer initial design, gene synthesis, and protein expression/purification time.[11] |
| Use Case | Ideal for quantifying a few specific proteins with high precision. | Best suited for large-scale biomarker validation and systems biology studies where multiple proteins are quantified.[9][12] |
Performance Characteristics
| Performance Metric | PHSHPALTPEQK-(Lys-13C6,15N2) (AQUA Peptide) | QconCAT |
| Accuracy & Precision | High accuracy and precision, particularly when using high-purity synthetic peptides.[13][14] | High accuracy and precision, with the added benefit of correcting for digestion variability.[10] |
| Linearity & Dynamic Range | Typically exhibits a wide linear dynamic range, dependent on the mass spectrometer's performance. | Similar wide linear dynamic range, with the potential for improved consistency across multiple peptides. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Low femtomole to attomole range, depending on the peptide and instrument sensitivity. | Comparable LOD and LOQ to individual peptides, with the advantage of consistent performance across all peptides in the concatamer. |
| Reproducibility (CV%) | Generally low coefficient of variation (CV), often below 15% in well-controlled experiments. | Can achieve very low CVs due to the single standard controlling for multiple analytes. |
Experimental Protocols and Workflows
The experimental workflows for utilizing a single SIL peptide and a QconCAT standard differ primarily in the stage at which the standard is introduced and the complexity of the standard itself.
Protocol for Protein Quantification using PHSHPALTPEQK-(Lys-13C6,15N2)
-
Protein Extraction and Digestion: The target protein is extracted from the biological sample, denatured, reduced, alkylated, and then digested into smaller peptides, typically using trypsin.
-
Spiking of Labeled Peptide: A precisely known amount of the heavy-labeled synthetic peptide, PHSHPALTPEQK-(Lys-13C6,15N2), is spiked into the digested sample.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) using methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[15]
-
Data Analysis: The signal intensity of the endogenous "light" peptide is compared to the signal intensity of the co-eluting "heavy" labeled internal standard. The absolute quantity of the target protein is then calculated based on the known concentration of the spiked-in standard.
Protocol for Protein Quantification using QconCAT
-
QconCAT Design and Production: A synthetic gene encoding multiple proteotypic peptides is designed and cloned. The resulting QconCAT protein is then expressed in a system (e.g., E. coli) using media enriched with heavy isotope-labeled amino acids (e.g., 13C6, 15N2-Lysine and 13C6, 15N4-Arginine). The purified, heavy-labeled QconCAT protein is accurately quantified.[9][11]
-
Spiking of QconCAT Standard: A known amount of the purified QconCAT protein is added to the biological sample before the digestion step.
-
Co-digestion: The sample proteins and the QconCAT standard are denatured, reduced, alkylated, and digested together. This co-digestion ensures that both the endogenous proteins and the standard are subjected to the same enzymatic cleavage process.
-
LC-MS/MS Analysis: The resulting peptide mixture, containing both light (from the sample) and heavy (from the QconCAT) peptides, is analyzed by LC-MS/MS.
-
Data Analysis: The ratios of light to heavy for each proteotypic peptide pair are determined. The absolute quantities of the multiple target proteins are then calculated from these ratios.
Concluding Remarks: Making the Right Choice
The choice between using a single SIL peptide like PHSHPALTPEQK-(Lys-13C6,15N2) and a QconCAT depends heavily on the scope and goals of the research.
-
For focused, low-throughput studies targeting one or a few proteins, the simplicity and rapid availability of synthetic SIL peptides make them an excellent choice. This approach offers high precision and is straightforward to implement.
-
For large-scale, high-throughput applications , such as the validation of a panel of biomarkers or for systems biology analyses, the QconCAT methodology provides significant advantages.[9][12] Its ability to deliver multiplexed absolute quantification from a single, well-characterized standard can improve efficiency, reduce inter-assay variability, and provide a more cost-effective solution in the long run.[6] The early introduction of the QconCAT standard also allows for better correction of experimental variations, potentially leading to more accurate and robust quantification.[5][10]
Ultimately, both PHSHPALTPEQK-(Lys-13C6,15N2) and QconCATs are powerful tools in the quantitative proteomics arsenal. By understanding their respective strengths and workflows, researchers can confidently select the most appropriate method to achieve their scientific objectives.
References
- 1. Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. QconCAT: Internal Standard for Protein Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polyquant.de [polyquant.de]
- 6. polyquant.de [polyquant.de]
- 7. QconCATs: design and expression of concatenated protein standards for multiplexed protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The QconCAT Method Aids in Chaperone Quantification [thermofisher.com]
- 9. Absolute multiplexed protein quantification using QconCAT technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiplexed absolute quantification for proteomics using concatenated signature peptides encoded by QconCAT genes | Springer Nature Experiments [experiments.springernature.com]
- 12. Construction of à la carte QconCAT protein standards for multiplexed quantification of user-specified target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeted Proteomics | Proteomics [medicine.yale.edu]
Navigating the Straight and Narrow: A Guide to Assessing Linearity in Labeled Peptide Quantification
For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics, ensuring the linearity of peptide quantification is a critical checkpoint for generating reliable and reproducible data. This guide provides a comparative overview of common methodologies for assessing the linear response of stable isotope-labeled peptides, supported by experimental data and detailed protocols. We delve into the nuances of different mass spectrometry platforms and quantification strategies to empower you to make informed decisions for your analytical workflows.
Comparing the Platforms: Where Linearity is Forged
The choice of mass spectrometer significantly impacts the dynamic range and linearity of peptide quantification. Here, we compare some of the commonly employed platforms.
| Mass Spectrometry Platform | Key Strengths for Linearity Assessment | Typical Linear Dynamic Range | Considerations |
| Triple Quadrupole (QqQ) | Gold standard for targeted quantification (MRM/SRM), high sensitivity and selectivity.[3] | Up to 5 orders of magnitude.[4] | Limited to pre-selected peptides. |
| Quadrupole-Orbitrap (Q-OT) | High resolution and mass accuracy, enabling confident peptide identification and quantification (PRM, DIA).[5][6] | 3-4 orders of magnitude.[5][6] | Higher upfront cost. |
| Linear Ion Trap (LIT) | Versatile and cost-effective, capable of both targeted and global proteomics.[7] | Can achieve quantification across three orders of magnitude.[7] | Lower resolution and mass accuracy compared to Orbitrap.[5] |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution and fast acquisition speeds, suitable for DIA workflows. | 3-4 orders of magnitude. | Data analysis for DIA can be complex. |
A Closer Look at Quantification Strategies
The method of data acquisition and analysis also plays a pivotal role in achieving and assessing linearity.
| Quantification Strategy | Description | Advantages for Linearity Assessment |
| Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | A targeted approach where specific precursor-to-fragment ion transitions for a peptide of interest and its labeled internal standard are monitored.[3][4] | High sensitivity and specificity, leading to a wide linear dynamic range. |
| Parallel Reaction Monitoring (PRM) | A targeted approach that monitors all fragment ions of a specific precursor ion, offering higher confidence in peptide identification.[3][4] | Provides high-resolution fragment ion spectra, aiding in interference detection. |
| Data-Independent Acquisition (DIA) | A comprehensive approach where all ions within a specified mass range are fragmented and analyzed.[3][8] | Allows for retrospective data analysis and quantification of a large number of peptides. |
| Data-Dependent Acquisition (DDA) | A traditional discovery approach where the most intense precursor ions are selected for fragmentation.[3][8] | Can be used for initial peptide identification before targeted assay development. |
Experimental Corner: Protocols for Linearity Assessment
A robust assessment of linearity involves creating a dilution series of a known amount of a stable isotope-labeled (SIL) peptide spiked into a complex biological matrix. The ratio of the endogenous (light) peptide to the SIL (heavy) peptide is then measured across the dilution range.
Experimental Protocol: Linearity Assessment using a Dilution Series
1. Preparation of Standard Solutions:
-
Synthesize or procure a high-purity stable isotope-labeled version of the target peptide.
-
Accurately determine the concentration of the SIL peptide stock solution using methods like amino acid analysis.[9]
-
Prepare a series of standard solutions by serially diluting the SIL peptide stock into a relevant biological matrix (e.g., plasma, cell lysate) to create a concentration gradient.
2. Sample Preparation:
-
To each dilution point, add a constant amount of the biological sample containing the endogenous (light) peptide.
-
Perform protein digestion (e.g., using trypsin) to release the target peptide.
-
Clean up the peptide mixture using solid-phase extraction (SPE) to remove interfering substances.[10]
3. LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[10]
-
Develop a targeted method (e.g., MRM or PRM) to monitor specific transitions for both the light and heavy peptides.[4][10]
4. Data Analysis:
-
Integrate the peak areas for the light and heavy peptides in each sample.
-
Calculate the peak area ratio (Light/Heavy) for each dilution point.
-
Plot the peak area ratio against the known concentration of the SIL peptide.
-
Perform a linear regression analysis to determine the coefficient of determination (R²) and the linear dynamic range. An R² value close to 1.0 indicates a strong linear relationship.
Visualizing the Workflow
To better illustrate the process of assessing quantification linearity, the following diagrams outline the key experimental and logical steps.
Caption: Experimental workflow for assessing the linearity of peptide quantification.
Caption: Logical flow for establishing reliable peptide quantification through linearity assessment.
Factors Influencing Linearity
It is important to be aware of the potential pitfalls that can compromise the linearity of your assay.
-
Peptide Hydrophobicity: Highly hydrophobic peptides are more prone to adsorption to sample vials and chromatography columns, which can lead to non-linear responses, especially at low concentrations.[1] Increasing the organic content of the sample solvent can help mitigate this issue.[1]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the target peptide, leading to ion suppression or enhancement and affecting linearity. Proper sample cleanup is crucial to minimize these effects.
-
Detector Saturation: At very high concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal response and a loss of linearity.[2] It is important to define the upper limit of quantification to avoid this.
By carefully considering the choice of instrumentation and quantification strategy, and by rigorously validating the linearity of the assay using well-designed experiments, researchers can ensure the accuracy and reliability of their quantitative proteomics data. This foundational step is paramount for drawing meaningful biological insights and advancing scientific discovery.
References
- 1. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Quantitative Mass Spectrometry Platforms for Monitoring Kinase ATP Probe Uptake in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Proteomics | Proteomics [medicine.yale.edu]
- 5. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A workflow for targeted proteomics assay development using a versatile linear ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Proteomics: Comparing SILAC, TMT, and iTRAQ Labeling Strategies
In the dynamic fields of proteomics and drug development, the precise measurement of protein abundance is critical for unraveling complex biological processes and identifying therapeutic targets. This guide provides an objective comparison of three prominent labeling strategies for quantitative proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We will delve into their core principles, experimental workflows, and performance, supported by experimental data to empower researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences Between Labeling Strategies
The choice between SILAC, TMT, and iTRAQ depends significantly on the experimental goals, sample types, and available resources. SILAC offers high accuracy for studies in cultured cells due to its in vivo labeling approach.[1][2][3] In contrast, iTRAQ and TMT provide higher multiplexing capabilities, making them ideal for the comparative analysis of a larger number of samples, including clinical tissues and body fluids.[1][4]
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) | Label-Free |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) | None |
| Principle | Incorporation of "heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) into newly synthesized proteins.[3] | Peptides are labeled with isobaric tags that have the same mass but different reporter ions upon fragmentation.[1][4] | Similar to iTRAQ, peptides are labeled with isobaric tags with different reporter ions.[5] | Quantification is based on signal intensity or spectral counting of peptides.[6][7] |
| Sample Type | Adherent or suspension cells that can be metabolically labeled. | Virtually any sample type (cells, tissues, body fluids).[4] | Virtually any sample type (cells, tissues, body fluids). | Any sample type, particularly useful for clinical samples.[6] |
| Multiplexing | Typically 2-3 samples. | 4-plex or 8-plex.[4][8] | Up to 18-plex (TMTpro).[4] | Unlimited, but requires separate runs for each sample.[6] |
| Quantification Level | MS1 | MS2/MS3 | MS2/MS3 | MS1 (peak intensity) or MS2 (spectral counting).[6] |
| Accuracy | High | Good, but can be affected by ratio compression.[4] | Good, but can be affected by ratio compression.[4] | Moderate, can have higher variability.[9] |
| Precision | High | High | High | Lower than label-based methods.[10][11] |
| Proteome Coverage | Good | Good | Good | Higher, can identify up to 3x more proteins.[9] |
| Cost | High (labeled amino acids and media).[2][3] | High (reagents).[4] | High (reagents). | Lower (no labeling reagents).[9] |
Experimental Workflows: A Visual Guide
To better understand the practical application of these techniques, the following diagrams illustrate the generalized experimental workflows for SILAC, TMT, and iTRAQ.
Application in Signaling Pathway Analysis: EGFR Pathway
Quantitative proteomics is a powerful tool for studying dynamic cellular processes like signal transduction. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, crucial in cell proliferation and differentiation, can be interrogated using these labeling strategies to quantify changes in protein phosphorylation and abundance upon EGF stimulation.
Detailed Experimental Protocols
While specific protocols may vary based on the sample type and instrumentation, the following provides a general methodology for each key labeling strategy.
SILAC Experimental Protocol
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆ L-Arginine and ¹³C₆¹⁵N₂ L-Lysine). Cells should be cultured for at least five to six doublings to ensure complete incorporation of the heavy amino acids.
-
Cell Lysis and Protein Extraction: After experimental treatment, harvest the cells. Combine the "light" and "heavy" cell populations at a 1:1 ratio. Lyse the combined cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Reduce the disulfide bonds in the protein mixture with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA). Digest the proteins into peptides using trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs at the MS1 level.
TMT/iTRAQ Experimental Protocol
-
Protein Extraction and Digestion: Extract proteins from each of the individual samples (up to 8 for iTRAQ or 18 for TMTpro).[4] Reduce, alkylate, and digest the proteins with trypsin as described in the SILAC protocol.
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT reagent) according to the manufacturer's instructions. Each tag has the same total mass, but will yield a unique reporter ion upon fragmentation.[1][5]
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation (Optional but Recommended): To reduce sample complexity, fractionate the pooled peptide mixture using techniques like high-pH reversed-phase liquid chromatography.
-
Peptide Cleanup: Desalt the combined and fractionated peptide samples.
-
LC-MS/MS Analysis: Analyze the peptide mixture using tandem mass spectrometry (MS/MS). The instrument isolates a precursor ion (a mixture of the same peptide from different samples), fragments it, and measures the intensity of the reporter ions in the MS2 or MS3 spectrum.
-
Data Analysis: Use proteomics software (e.g., Proteome Discoverer) to identify the peptides and quantify their relative abundance based on the intensities of the reporter ions.
Conclusion: Making an Informed Choice
The selection of a quantitative proteomics strategy is a critical decision that influences the outcome and scope of a research project.
-
SILAC is the gold standard for accuracy in cell culture models, providing reliable quantification for dynamic cellular processes.[1] However, its application is limited to metabolically active cells and it has a lower multiplexing capacity.[4]
-
iTRAQ and TMT offer the advantage of higher multiplexing, enabling the comparison of multiple samples in a single experiment, which is particularly beneficial for clinical research and biomarker discovery.[1][4] While powerful, these methods can be susceptible to ratio compression, which may underestimate the true differences in protein abundance.[4]
-
Label-free methods provide the highest proteome coverage and are more cost-effective, making them suitable for large-scale discovery studies.[9] However, they generally exhibit lower quantitative accuracy and precision compared to label-based approaches.[10][11]
By carefully considering the specific research question, sample availability, and desired level of quantitative accuracy, researchers can choose the most appropriate labeling strategy to generate high-quality, reproducible, and impactful proteomics data.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 5. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. research.monash.edu [research.monash.edu]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein-Protein Interactions with Labeled Pe
ptides: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological discovery and therapeutic innovation. Labeled peptides serve as powerful tools in this endeavor, offering a versatile approach to confirm and characterize these intricate molecular partnerships. This guide provides an objective comparison of four prominent methods for PPI validation using labeled peptides: Labeled Peptide Pull-Down Assay, Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). By presenting detailed experimental protocols, quantitative performance data, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate technique for their specific research questions.
At a Glance: Comparing Key Performance Metrics
The choice of a PPI validation method is often a trade-off between sensitivity, throughput, the nature of the interaction, and available resources. The following table summarizes the key performance metrics for the four techniques discussed in this guide.
| Feature | Labeled Peptide Pull-Down Assay | Co-Immunoprecipitation (Co-IP) with Labeled Peptides | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Interaction Environment | In vitro | In vitro (from cell lysates) | In vitro | In vitro |
| Primary Output | Qualitative (Band on a gel) / Semi-quantitative | Qualitative (Band on a gel) / Semi-quantitative | Quantitative (Binding affinity, kinetics) | Quantitative (Binding affinity) |
| Typical Affinity Range | Micromolar (µM) to low nanomolar (nM) | Micromolar (µM) to nanomolar (nM) | Millimolar (mM) to picomolar (pM)[1] | Micromolar (µM) to nanomolar (nM) |
| Throughput | Low to medium | Low to medium | Medium to high | High |
| Sample Consumption | Moderate to high | High | Low | Low |
| Real-time Analysis | No | No | Yes | No (endpoint) |
| Label Requirement | Yes (on peptide) | Yes (on peptide, optional on antibody) | No (label-free detection) | Yes (on peptide) |
| Key Advantage | Simple, widely used for initial screening | Captures interactions in a more complex biological milieu | Provides detailed kinetic information (on/off rates) | Homogeneous assay, suitable for high-throughput screening |
| Key Limitation | Prone to non-specific binding, qualitative | High background, potential for antibody interference[2] | Requires specialized equipment, potential for mass transport limitations | Size limitation between binding partners |
Labeled Peptide Pull-Down Assay
The labeled peptide pull-down assay is a widely used affinity purification method to identify and validate protein-protein interactions in vitro.[3] The fundamental principle involves using a "bait" peptide, which is labeled with an affinity tag (e.g., biotin), to capture its interacting "prey" protein from a complex mixture, such as a cell lysate.[3][4]
Experimental Protocol
-
Immobilization of Labeled Peptide: A biotinylated peptide is incubated with streptavidin-coated beads, allowing for the strong and specific interaction between biotin (B1667282) and streptavidin to immobilize the peptide.[5]
-
Incubation with Protein Source: The immobilized peptide-bead complex is then incubated with a cell lysate or a purified protein solution containing the potential interacting partner.
-
Washing: A series of washing steps are performed to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted to minimize background.
-
Elution: The protein complexes are eluted from the beads. This can be achieved by using a competitive eluting agent, changing the pH, or using a denaturing buffer.
-
Analysis: The eluted proteins are typically analyzed by SDS-PAGE followed by Western blotting with an antibody specific to the suspected interacting protein or by mass spectrometry for the identification of unknown partners.[6]
Co-Immunoprecipitation (Co-IP) with Labeled Peptides
Co-immunoprecipitation is a powerful technique to study protein-protein interactions within the context of a cell lysate, providing a more physiologically relevant environment.[7] While traditionally relying on antibodies against a protein of interest, the use of a labeled peptide can be a valuable alternative, especially when a specific antibody is not available or when studying the interaction of a peptide with a protein complex.
Experimental Protocol
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Incubation with Labeled Peptide: The cell lysate is incubated with a labeled peptide (e.g., FITC-labeled) to allow for the formation of peptide-protein complexes.
-
Immunoprecipitation: An antibody that specifically recognizes the label on the peptide (e.g., anti-FITC antibody) is added to the lysate.
-
Capture of Immune Complex: Protein A/G beads are added to capture the antibody-peptide-protein complex.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The captured protein complexes are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by Western blotting to detect the presence of the suspected interacting protein.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[8] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of an interaction.[1] In the context of labeled peptides, while the detection principle is label-free, a tag on the peptide can be used for immobilization.
Experimental Protocol
-
Sensor Chip Preparation: A sensor chip with a gold surface is functionalized to immobilize one of the interacting partners (the "ligand"). For a biotinylated peptide, a streptavidin-coated sensor chip is used.
-
Immobilization: The biotinylated peptide is injected over the sensor chip surface and is captured by the streptavidin.
-
Analyte Injection: A solution containing the protein of interest (the "analyte") is flowed over the sensor surface.
-
Association and Dissociation: The binding of the analyte to the immobilized peptide is monitored in real-time as a change in the refractive index, which is proportional to the change in mass on the sensor surface. After the injection, a buffer is flowed over the surface to monitor the dissociation of the complex.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9]
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] It is a homogeneous assay, meaning it does not require immobilization or separation steps, making it well-suited for high-throughput screening.[11]
Experimental Protocol
-
Reagent Preparation: A fluorescently labeled peptide and the protein of interest are prepared in a suitable buffer.
-
Titration: A fixed concentration of the fluorescently labeled peptide is titrated with increasing concentrations of the protein in a microplate.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger protein, the tumbling rate of the complex is much slower, leading to an increase in fluorescence polarization.[10]
-
Data Analysis: The change in fluorescence polarization is plotted against the protein concentration, and the data is fitted to a binding isotherm to determine the equilibrium dissociation constant (KD).
Signaling Pathway Example: p53 and MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical signaling pathway in cancer biology. A peptide derived from the N-terminus of p53 can be used to study this interaction.
Conclusion
The validation of protein-protein interactions using labeled peptides is a multifaceted process, with each technique offering distinct advantages and limitations. Labeled peptide pull-down assays and Co-IP are excellent for initial, qualitative validation, with Co-IP providing a more physiologically relevant context. For researchers seeking detailed quantitative data on binding kinetics and affinity, Surface Plasmon Resonance is the gold standard, providing real-time, label-free analysis. Fluorescence Polarization, on the other hand, excels in high-throughput screening applications due to its homogeneous format and low sample consumption. By carefully considering the specific research question, the nature of the interacting partners, and the available resources, researchers can select the most appropriate method or a combination of methods to confidently validate and characterize protein-protein interactions, thereby advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.
References
- 1. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-proteomics.com [creative-proteomics.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. mdanderson.org [mdanderson.org]
- 6. Advantages and Disadvantages of Pull-Down and MS in Fusion Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
A Guide to Benchmark Studies Using Custom Stable Isotope-Labeled Peptides
For researchers, scientists, and drug development professionals leveraging mass spectrometry-based proteomics, custom stable isotope-labeled (SIL) peptides are indispensable tools for accurate protein quantification. This guide provides an objective comparison of different SIL peptide strategies, supported by experimental data and detailed protocols.
Stable isotope-labeled peptides are synthetic peptides in which one or more atoms have been replaced with their heavy isotope, such as ¹³C, ¹⁵N, or ²H.[1] These heavy peptides are chemically identical to their natural, or "light," counterparts but are distinguishable by their mass difference in a mass spectrometer.[1] This characteristic allows them to serve as ideal internal standards for the precise quantification of proteins and peptides in complex biological samples.[2][3]
Comparative Analysis of SIL Peptide Performance
The quantitative performance of SIL peptides can be influenced by their design. Benchmark studies have explored various strategies, primarily comparing standard tryptic SIL peptides with extended SIL peptides and full-length SIL proteins.
Tryptic SIL Peptides vs. Extended SIL Peptides
Tryptic SIL peptides correspond to the exact sequence of the target peptide generated by enzymatic digestion. In contrast, extended SIL peptides contain additional amino acid residues at one or both ends, which are cleaved during the digestion process to release the target SIL peptide.[4]
A key advantage of extended SIL peptides is their ability to better mimic the behavior of the endogenous protein during enzymatic digestion, potentially correcting for variability in this step.[4] One study on the quantification of human osteopontin, a cancer biomarker, found that an extended SIL peptide provided better tracking and ruggedness during forced digestion variability compared to a standard SIL peptide.[4] In digestion variability studies where trypsin activity was varied, the use of the extended SIL peptide limited the variability to within ±30% of the normalized response.[5] In contrast, when the standard SIL peptide was used, the variability ranged from -67.4% to 50.6%.[5]
However, some studies have reported no significant differences in the quantitative performance between C-terminally extended SIL peptides and those extended at both termini.[6] Other research has indicated that the advantages of extended SIL peptides over tryptic SIL peptides are not always observed.[6]
SIL Peptides vs. SIL Proteins
Full-length stable isotope-labeled proteins represent another alternative, offering the most comprehensive internal standard as they account for variability throughout the entire analytical workflow, including protein extraction, denaturation, and digestion.[7]
A comparative study quantifying Erythropoietin (EPO) in plasma demonstrated the superior performance of a whole-molecule SIL-EPO protein compared to SIL peptides. The whole-protein internal standard provided more accurate quantitative data, likely by compensating for inefficiencies in the immunoaffinity enrichment and digestion steps of the assay.[7]
The primary limitation of using SIL proteins is their availability and cost, whereas tryptic SIL peptides are more readily available.[6]
| Internal Standard Type | Advantages | Disadvantages | Key Performance Metrics |
| Tryptic SIL Peptide | Readily available, cost-effective. Corrects for variability in SPE and LC-MS analysis.[6] | Does not account for variability in protein digestion. | Good precision and accuracy for many applications. |
| Extended SIL Peptide | Can correct for variability in enzymatic digestion.[4] May compensate for immunocapture variability.[4] | May have higher synthesis costs than tryptic peptides. Performance can be peptide-specific. | Improved ruggedness and tracking of digestion variability.[4] |
| SIL Protein | Mitigates variability from the entire workflow, including digestion.[6] Identical properties to the target protein.[6] | Limited availability, higher cost.[6] | Superior quantitative accuracy, especially for complex workflows.[7] |
Experimental Protocols
The generation and use of custom SIL peptides involve several key experimental stages, from synthesis to their application in quantitative mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS) of SIL Peptides
The most common method for producing SIL peptides is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][8]
Detailed Methodology:
-
Resin Preparation: The synthesis begins with a solid support resin, which is swelled in a solvent like dimethylformamide (DMF).[2]
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.[2] This exposes the amine group for the next coupling step.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (either the standard or the stable isotope-labeled version) is activated with coupling reagents (e.g., HBTU/HOBt) and an activator base (DIPEA) in DMF. This activated amino acid is then added to the resin, forming a new peptide bond.[2] A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction.[2]
-
Washing: The resin is washed thoroughly with DMF to remove any unreacted reagents.[2]
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.[2]
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[2][8]
-
Precipitation and Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, followed by centrifugation to pellet the peptide.[2] The peptide is then washed and dried.
-
Purification: The crude peptide is dissolved in a suitable buffer and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Quality Control: The final purified SIL peptide is subjected to mass spectrometry and HPLC analysis to confirm its identity, purity, and isotopic enrichment.[3]
Absolute Protein Quantification (AQUA) Workflow
The AQUA (Absolute QUAntification) method is a widely used strategy in targeted proteomics that relies on SIL peptides as internal standards.[1]
Detailed Methodology:
-
Protein Digestion: The protein sample of interest is digested, typically with trypsin, to generate a mixture of peptides.
-
SIL Peptide Spiking: A known amount of the corresponding heavy SIL peptide is spiked into the digested sample.[9]
-
LC-MS/MS Analysis: The mixture of light (endogenous) and heavy (SIL) peptides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The light and heavy peptides co-elute but are separated in the mass spectrometer based on their mass difference.[1]
-
Quantification: The relative abundance of the target protein in the original sample is determined by comparing the signal intensities of the endogenous peptide and the SIL peptide internal standard.[1]
Visualizing Key Processes
To further clarify these concepts, the following diagrams illustrate the core workflows and relationships.
References
- 1. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of a stable isotope labeled (SIL) peptide and an extended SIL peptide as internal standards to track digestion variability of an unstable signature peptide during quantification of a cancer biomarker, human osteopontin, from plasma using capillary microflow LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of synthetic winged peptides for absolute protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 利用できないコンテンツ [sigmaaldrich.com]
- 8. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 9. qyaobio.com [qyaobio.com]
Safety Operating Guide
Navigating the Disposal of PHSHPALTPEQK-(Lys-13C6,15N2): A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the isotopically labeled peptide PHSHPALTPEQK-(Lys-13C6,15N2), this guide offers a procedural, step-by-step framework for researchers, scientists, and drug development professionals. The following protocols are based on general laboratory safety guidelines for non-hazardous, isotopically labeled chemical waste. It is imperative that researchers consult and adhere to their institution's specific waste disposal protocols and local regulations.
The peptide PHSHPALTPEQK-(Lys-13C6,15N2) is labeled with stable, non-radioactive isotopes of carbon (¹³C) and nitrogen (¹⁵N).[1][][3] Consequently, the disposal procedures are dictated by the chemical properties of the peptide itself, rather than any radiological hazard.[1][] While this specific peptide is not broadly classified as hazardous, its toxicological properties may not be fully known. Therefore, it is prudent to handle it with caution and avoid direct disposal into regular trash or down the drain.[4]
Key Disposal Parameters
The following table summarizes general recommendations for the handling and disposal of PHSHPALTPEQK-(Lys-13C6,15N2).
| Parameter | Guideline | Rationale |
| Waste Classification | Non-hazardous chemical waste (unless otherwise specified by institutional guidelines) | The peptide is labeled with stable, non-radioactive isotopes.[1][][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, lab coat. | To prevent accidental exposure through skin contact or splashes.[5] |
| Liquid Waste (Aqueous Solutions) | Collect in a designated, sealed, and clearly labeled waste container. | To prevent environmental release and ensure proper disposal.[6][7] |
| Solid Waste (Contaminated materials) | Collect in a separate, designated, and clearly labeled solid waste container. | To segregate different waste streams and facilitate proper disposal.[8] |
| Container Labeling | "Non-Hazardous Chemical Waste," with the full chemical name: "PHSHPALTPEQK-(Lys-13C6,15N2)". | Accurate labeling is crucial for waste management personnel.[8][9] |
| Storage of Waste | In a designated and secure secondary containment area, away from incompatible materials. | To prevent spills and accidental reactions.[10][11] |
| Final Disposal | Through the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. | To ensure compliance with local and federal regulations.[7][10] |
Experimental Protocol: Inactivation of Peptide Solutions (Optional)
For an added layer of safety, especially with larger quantities of liquid waste, chemical degradation via hydrolysis can be performed. This process breaks down the peptide bonds.
Materials:
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
pH indicator strips or a pH meter
-
Appropriate neutralization solution (e.g., sodium bicarbonate for acid, or a dilute acid for a basic solution)
-
Designated hazardous waste container
Procedure:
-
Acidic or Basic Hydrolysis: To the aqueous peptide waste, add an equal volume of either 1 M HCl or 1 M NaOH.
-
Incubation: Loosely cap the container and allow it to stand for a minimum of 24 hours in a well-ventilated area, such as a fume hood. This allows for the hydrolysis of the peptide.
-
Neutralization: After the incubation period, check the pH of the solution. Carefully neutralize the solution by slowly adding a suitable neutralizing agent until the pH is between 6.0 and 8.0.
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container for collection by your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of PHSHPALTPEQK-(Lys-13C6,15N2).
References
- 1. moravek.com [moravek.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling PHSHPALTPEQK-(Lys-13C6,15N2)
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling the isotopically labeled peptide PHSHPALTPEQK-(Lys-13C6,15N2). The following procedures are designed to ensure laboratory safety and maintain the integrity of the research material.
Substance Identification and Hazard Assessment
-
Substance: PHSHPALTPEQK-(Lys-13C6,15N2) is a synthetic peptide with a specific amino acid sequence. The designation (Lys-13C6,15N2) indicates that a lysine (B10760008) residue within the sequence is labeled with stable (non-radioactive) heavy isotopes of carbon and nitrogen.
-
Physicochemical Properties: Like most peptides, this compound is likely supplied as a lyophilized (freeze-dried) white powder, which is highly soluble in appropriate solvents. Stable isotope-labeled peptides are chemically and physically indistinguishable from their unlabeled counterparts in terms of reactivity and physical properties.[1][2]
-
Primary Hazards:
-
Unknown Biological Activity: As a research peptide, the full toxicological and pharmacological properties have likely not been thoroughly investigated. It is prudent to treat the substance as potentially bioactive.
-
Inhalation Risk: The lyophilized powder is lightweight and can be easily aerosolized, posing an inhalation hazard.[3][4][5]
-
Contamination: Improper handling can lead to contamination of the sample, the work area, and personnel.[6][7]
-
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling PHSHPALTPEQK-(Lys-13C6,15N2) to minimize exposure and prevent contamination.[3][5][6]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes of reconstituted solutions.[3][4] |
| Face Shield | Recommended when reconstituting the lyophilized powder or when there is a significant risk of splashing.[5][8] | |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[3][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation.[3][6] Always inspect gloves for damage before use and change them immediately if they become contaminated.[3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized powder to prevent inhalation of aerosolized particles.[3] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for both safety and maintaining the quality of the peptide.[6]
| Parameter | Specification | Rationale |
| Storage (Lyophilized) | -20°C or -80°C in a tightly sealed container.[3][4] | Prevents degradation of the peptide. |
| Storage (Reconstituted) | Short-term: 2°C–8°C. Long-term: Aliquot and freeze at -20°C or below.[6] | Avoids repeated freeze-thaw cycles which can degrade the peptide.[6] |
| Work Area | Designated, clean laboratory bench.[3] A laminar flow hood is recommended for sample preparation to avoid contamination.[7] | Confines handling to a controlled environment and protects sample integrity. |
Experimental Protocol: Safe Handling Workflow
The following step-by-step process outlines the safe handling of the peptide from receipt to disposal.
Workflow for Handling PHSHPALTPEQK-(Lys-13C6,15N2)
Caption: Workflow for the safe handling of PHSHPALTPEQK-(Lys-13C6,15N2).
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or accidental exposure.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of water. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[4] |
| Spill (Lyophilized Powder) | Gently cover the spill with absorbent material to avoid raising dust.[4] Collect the material into a designated hazardous waste container. Clean the spill area thoroughly. |
| Spill (Solution) | Contain the spill with absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Disinfect the area if necessary.[6] |
Disposal Plan
Proper disposal is essential for laboratory safety and environmental compliance.
-
Waste Segregation: All materials that have come into contact with the peptide, including used vials, pipette tips, and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.[3][5]
-
Unused Solutions: Unused or expired peptide solutions should be collected as chemical waste.[5] Do not pour peptide solutions down the drain.[3]
-
Isotope Consideration: Since the peptide is labeled with stable, non-radioactive isotopes (13C and 15N), no special precautions for radioactivity are required. The waste can be handled as standard chemical waste.[]
-
Institutional Protocols: All waste disposal must adhere to the protocols set by your institution's Environmental Health and Safety (EH&S) department.[3][] Ensure waste containers are properly labeled and stored for scheduled pickup by a licensed hazardous waste contractor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
